molecular formula C23H14ClF3N4 B1574178 BMT-145027

BMT-145027

Cat. No.: B1574178
M. Wt: 438.8382
Attention: For research use only. Not for human or veterinary use.
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Description

BMT-145027 is a potent mGluR5 PAM with no inherent mGluR5 agonist activity. BMT-145027 is a non-MPEP site PAM to demonstrate in vivo efficacy. BMT-145027 has mGluR5 PAM EC50 = 47 nM, with fold shit = 3.5, and is effective in mouse NOR. The metabotropic

Properties

Molecular Formula

C23H14ClF3N4

Molecular Weight

438.8382

SMILES

ClC(C=C1)=C(C(F)(F)F)C=C1C2=NNC3=C2C(C4CC4)=C(C#N)C(C5=CC=CC=C5)=N3

Appearance

Solid powder

Synonyms

BMT-145027;  BMT145027;  BMT 145027.; 3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Origin of Product

United States

Foundational & Exploratory

Mechanism of Action of BMT-145027: A Novel mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMT-145027 is a highly selective, brain-penetrant Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 5 (mGluR5) . Unlike first-generation mGluR5 modulators that target the MPEP/CPPHA transmembrane pocket, BMT-145027 engages a distinct, novel allosteric site. This unique binding mode allows it to potentiate physiological glutamate signaling without inherent agonist activity, thereby minimizing the risk of receptor desensitization or excitotoxicity.

Developed by Bristol Myers Squibb (Compound 31), this 1H-pyrazolo[3,4-b]pyridine derivative is a critical tool compound for investigating the therapeutic potential of mGluR5 modulation in treating cognitive deficits associated with schizophrenia and other CNS disorders.

Molecular Mechanism of Action[1]

Target Specificity and Binding Topology

mGluR5 is a Class C G-Protein Coupled Receptor (GPCR) characterized by a large extracellular Venus Flytrap Domain (VFD) where orthosteric glutamate binding occurs.

  • Orthosteric Ligand: Glutamate (Endogenous).

  • Allosteric Ligand: BMT-145027.[1][2][3]

  • Binding Site Distinction: Radioligand binding studies confirm that BMT-145027 does not displace [3H]-MPEP or [3H]-CPPHA. This indicates it binds to a novel allosteric pocket , distinct from the canonical transmembrane domain (TMD) site utilized by most historical mGluR5 PAMs.

Allosteric Potentiation

BMT-145027 acts as a "pure" PAM.

  • Quiescent State: In the absence of glutamate, BMT-145027 binding does not activate the receptor (EC50 > 10 µM for intrinsic activity).

  • Active State Stabilization: Upon glutamate binding to the VFD, BMT-145027 lowers the energy barrier for the receptor to transition into its active conformational state.

  • Signal Amplification: This results in a leftward shift of the glutamate concentration-response curve (increased potency) and an increase in the maximum response (increased efficacy).

Downstream Signaling Cascade

The primary coupling of mGluR5 is to the Gαq/11 protein. The potentiated signal triggers the canonical phospholipase C (PLC) pathway, leading to intracellular calcium mobilization and subsequent potentiation of NMDA receptors (NMDAR). This mGluR5-NMDAR functional coupling is the mechanistic basis for its cognitive enhancing effects.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway potentiated by BMT-145027, highlighting the critical node where it enhances NMDAR function via PKC-mediated phosphorylation.

G cluster_membrane Post-Synaptic Membrane Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 (Active Conformation) Glutamate->mGluR5  Binds VFD BMT BMT-145027 (Novel Site PAM) BMT->mGluR5  Allosteric Potentiation Gq Gαq/11 Protein mGluR5->Gq  Coupling PLC Phospholipase C (PLCβ) Gq->PLC  Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3  Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER  Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC  Activates Ca Intracellular Ca2+ Release ER->Ca  Flux Ca->PKC  Co-activates NMDAR NMDA Receptor (Potentiation) PKC->NMDAR  Phosphorylation (Ser/Thr) LTP Synaptic Plasticity (LTP Induction) NMDAR->LTP  Enhanced Ca2+ Influx

Figure 1: BMT-145027 potentiates Gq-signaling, leading to PKC-mediated phosphorylation and enhancement of NMDAR currents, crucial for LTP.

Experimental Validation Protocols

To rigorously validate the mechanism of BMT-145027, the following self-validating protocols are recommended. These assays distinguish true PAM activity from artifacts.

In Vitro Calcium Mobilization Assay (FLIPR)

Objective: Quantify the potency (EC50) and efficacy of BMT-145027 in potentiating glutamate-induced Ca2+ release.

Protocol:

  • Cell Line: HEK293 cells stably expressing human mGluR5 (inducible expression preferred to control receptor density).

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Add BMT-145027 (serial dilutions: 1 nM to 10 µM) to cells.

    • Incubate for 10 minutes to allow equilibrium binding to the allosteric site.

    • Control: Add vehicle (DMSO) to establish baseline.

  • Agonist Challenge:

    • Inject Glutamate at an EC20 concentration (concentration producing 20% of max response). Crucial Step: Using EC20 ensures the assay is sensitive to positive modulation.

  • Detection: Measure fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis:

    • Calculate the Fold Shift in Glutamate potency.

    • Verify lack of intrinsic activity by checking response during the pre-incubation phase (should be flat).

In Vivo Novel Object Recognition (NOR) Test

Objective: Assess the cognitive enhancing effects of BMT-145027 in a rodent model of recognition memory.

Protocol:

  • Subjects: Male C57BL/6J mice or Lister Hooded rats.

  • Dosing: Administer BMT-145027 (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle 30-60 minutes prior to the acquisition trial (T1).

  • Habituation (Day 1-2): Allow animals to explore the empty arena (10 min/day) to reduce anxiety.

  • Acquisition Trial (T1):

    • Place two identical objects (A + A) in the arena.

    • Allow exploration for 10 minutes.

    • Validation: Ensure equal exploration of both objects (no side bias).

  • Inter-Trial Interval (ITI): Return animal to home cage for 24 hours (Natural Forgetting Period).

  • Test Trial (T2):

    • Place one familiar object (A) and one novel object (B) in the arena.

    • Allow exploration for 5 minutes.

  • Scoring: Measure time spent exploring Object A vs. Object B.

    • Discrimination Index (DI):

      
      .
      
    • Result: BMT-145027 treated animals should show a significantly higher DI compared to vehicle controls, indicating restored or enhanced memory retention.

Pharmacological Profile[4][6][7][8][9][10][11][12][13]

The following data summarizes the key properties of BMT-145027 derived from the primary medicinal chemistry optimization (Hill et al., 2016).

ParameterValueNotes
Chemical Class 1H-pyrazolo[3,4-b]pyridineCompound 31 in primary literature
mGluR5 Potency (EC50) ~47 nMMeasured in Ca2+ flux assay with EC20 Glutamate
Intrinsic Activity NonePure PAM; no agonist effect > 10 µM
Binding Site Non-MPEP / Non-CPPHADoes not displace [3H]-MPEP
Brain Penetration HighTotal plasma conc. 2800 nM @ 30 mg/kg
Efficacy (Behavioral) 10 - 30 mg/kgSignificant improvement in NOR (mice)

References

  • Hill, M. D., Fang, H., Brown, J. M., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators.[1][2][3][4][5] ACS Medicinal Chemistry Letters, 7(12), 1082–1086. [Link]

  • Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Activation of metabotropic glutamate receptors as a novel approach for the treatment of schizophrenia.[1][4][6][7] Trends in Pharmacological Sciences, 30(1), 25–31. [Link]

Sources

The Discovery and Development of BMT-145027: A Novel mGluR5 Positive Allosteric Modulator for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders, particularly those characterized by cognitive deficits such as schizophrenia. The development of positive allosteric modulators (PAMs) of mGluR5 represents a nuanced approach to enhancing glutamatergic signaling, offering potential advantages over direct agonists. This technical guide provides a comprehensive overview of the discovery and development of BMT-145027, a novel 1H-pyrazolo[3,4-b]pyridine-based mGluR5 PAM. BMT-145027 is distinguished by its unique pharmacological profile, notably its lack of inherent agonist activity and its interaction with a novel allosteric site, distinct from the well-characterized MPEP and CPPHA binding locations. We will delve into the scientific rationale, discovery process, key preclinical data, and the detailed experimental methodologies that have defined our understanding of this promising compound.

Introduction: The Rationale for Targeting mGluR5 with Positive Allosteric Modulators

The glutamatergic system is the principal excitatory neurotransmitter system in the brain, and its dysregulation is implicated in numerous neurological and psychiatric conditions. The mGluR5, a G-protein coupled receptor, plays a crucial role in modulating synaptic plasticity, a fundamental process for learning and memory.[1] Its association with the N-methyl-D-aspartate receptor (NMDAR) makes it an attractive target for treating cognitive impairments associated with disorders like schizophrenia.[2]

While direct activation of mGluR5 with agonists has been explored, this approach is often hampered by a lack of subtype selectivity and the potential for receptor desensitization and tolerance. Positive allosteric modulators (PAMs) offer a more refined therapeutic strategy. By binding to a topographically distinct site on the receptor, PAMs do not activate the receptor directly but rather potentiate the effects of the endogenous ligand, glutamate. This mechanism preserves the natural temporal and spatial dynamics of glutamatergic signaling, potentially leading to a better therapeutic window and reduced side effects.

The Discovery of BMT-145027: A Novel Chemical Scaffold

The discovery of BMT-145027, also identified as compound 31 in foundational publications, stemmed from a focused effort to identify novel chemical scaffolds for mGluR5 PAMs.[3] The research team at Bristol-Myers Squibb developed a facile and convergent synthetic route to a series of 1H-pyrazolo[3,4-b]pyridines.[2][3] This novel chemotype was designed to move away from the predominant aryl-acetylene-aryl and aryl-methyleneoxy-aryl structural motifs found in earlier mGluR5 PAMs.[2]

Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is a key aspect of the BMT-145027 discovery program. A convergent synthetic approach allowed for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[3]

Experimental Protocol: General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

  • Step 1: Synthesis of Pyrazole Intermediate. The synthesis typically begins with the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole core.

  • Step 2: Annulation of the Pyridine Ring. The pyrazole intermediate is then reacted with a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound, to construct the fused pyridine ring.

  • Step 3: Functionalization. The resulting 1H-pyrazolo[3,4-b]pyridine core can be further functionalized at various positions to explore SAR and optimize pharmacological and pharmacokinetic properties.

In Vitro Characterization: A Potent and Selective PAM with a Novel Binding Site

BMT-145027 was characterized through a series of in vitro assays to determine its potency, efficacy, and mechanism of action.

Potency and Efficacy Assessment using Calcium Mobilization Assays

A key initial screening assay for mGluR5 PAMs is the measurement of intracellular calcium mobilization in response to glutamate. This is typically performed using a high-throughput platform like the Fluorometric Imaging Plate Reader (FLIPR).

Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

  • Cell Culture: HEK293 cells stably expressing human mGluR5 are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The plate is placed in the FLIPR instrument, and BMT-145027 at various concentrations is added to the wells.

  • Glutamate Challenge: After a short pre-incubation with the compound, a sub-maximal concentration (EC20) of glutamate is added to stimulate the receptor.

  • Data Acquisition: Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The potentiation of the glutamate response by BMT-145027 is quantified, and an EC50 value is determined.

BMT-145027 was found to be a potent mGluR5 PAM with an EC50 of 47 nM .[2] Importantly, it displayed no inherent agonist activity on its own, confirming its role as a true allosteric modulator.

Identification of a Novel Allosteric Binding Site

A critical finding in the characterization of BMT-145027 was that it does not bind to the previously identified allosteric sites recognized by MPEP and CPPHA. This was determined through binding studies using cell lines with specific point mutations in these known allosteric binding sites. The activity of BMT-145027 was unaffected by these mutations, indicating that it interacts with a novel, distinct allosteric site on the mGluR5 protein.[3]

Preclinical Efficacy: Pro-Cognitive Effects in In Vivo Models

The therapeutic potential of BMT-145027 was evaluated in preclinical rodent models of cognition. The Novel Object Recognition (NOR) test is a widely used assay to assess learning and memory.

The Novel Object Recognition (NOR) Test

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An improvement in performance in this task is indicative of enhanced memory.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Habituation: On the first day, rodents are allowed to freely explore an empty open-field arena to acclimate to the environment.

  • Familiarization Phase: On the second day, two identical objects are placed in the arena, and the animals are allowed to explore them for a set period. BMT-145027 or vehicle is administered prior to this phase.

  • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher discrimination index in the BMT-145027-treated group compared to the vehicle group indicates improved memory.

Preclinical studies demonstrated that BMT-145027 significantly improved performance in the NOR test, providing the first in vivo evidence of cognitive enhancement by a non-MPEP site mGluR5 PAM.[2][3]

Signaling Pathways and Mechanism of Action

The potentiation of mGluR5 signaling by BMT-145027 is expected to engage downstream pathways crucial for synaptic plasticity.

Sources

Technical Whitepaper: BMT-145027 – Structural Dynamics and Pharmacological Profiling

[1]

Executive Summary

BMT-145027 (CAS: 2018282-44-3) represents a significant structural evolution in the development of metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs).[1] Unlike first-generation PAMs that relied on aryl-acetylene or aryl-methyleneoxy scaffolds, BMT-145027 utilizes a 1H-pyrazolo[3,4-b]pyridine core.[1][2] This distinct chemotype confers high potency (EC₅₀ = 47 nM), a unique non-MPEP allosteric binding mode, and a favorable pharmacokinetic profile characterized by high metabolic stability.

This guide details the chemical architecture, mechanistic signaling pathways, and experimental protocols required to utilize BMT-145027 in preclinical research, specifically targeting N-methyl-D-aspartate (NMDA) receptor hypofunction associated with cognitive deficits in schizophrenia.[1]

Section 1: Chemical Identity & Structural Analysis[1][3]

The structural novelty of BMT-145027 lies in its departure from the "molecular flatness" often associated with mGluR5 ligands, incorporating a cyclopropyl moiety and a trifluoromethyl group to optimize the Fsp³ character (fraction of sp³ hybridized carbons) and metabolic stability.[1]

Physicochemical Profile[1]
PropertyData
Compound Name BMT-145027
IUPAC Name 3-(4-chloro-3-(trifluoromethyl)phenyl)-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
CAS Number 2018282-44-3
Molecular Formula C₂₃H₁₄ClF₃N₄
Molecular Weight 438.84 g/mol
Solubility Soluble in DMSO (>10 mM); practically insoluble in water.[1]
Appearance White to off-white solid powder.[1]
Purity Standard ≥98% (HPLC) required for biological assays.[1]
Structural Dynamics

The pyrazolo[3,4-b]pyridine core serves as a rigid scaffold that orients the 4-cyclopropyl and 6-phenyl substituents into a specific conformation required for the non-MPEP allosteric pocket.[1]

  • 3-Position: The 4-chloro-3-(trifluoromethyl)phenyl group provides lipophilic bulk and halogen bonding potential, critical for potency.[1]

  • 5-Position: The nitrile (CN) group acts as an electron-withdrawing group, influencing the pKa of the pyrazole nitrogen and potentially engaging in hydrogen bonding within the receptor pocket.[1]

  • 4-Position: The cyclopropyl ring introduces sp³ character (increasing Fsp³ to 0.17), which correlates with improved solubility and metabolic stability compared to planar aryl analogs.[1]

Section 2: Mechanism of Action & Target Engagement

BMT-145027 functions as a pure Positive Allosteric Modulator (PAM) .[1] It does not activate mGluR5 in the absence of glutamate (no intrinsic agonism), thereby preserving the temporal fidelity of physiological neurotransmission while amplifying the signal intensity.

Signaling Cascade

mGluR5 is a Gq-coupled GPCR.[1] Upon glutamate binding, the receptor undergoes a conformational change that activates the Gαq/11 protein. BMT-145027 binds to a distinct allosteric site, stabilizing the active conformation and lowering the energy barrier for G-protein coupling.[1]

  • Potentiation: BMT-145027 amplifies the glutamate-induced Gq signal.[1]

  • Transduction: Gq activates Phospholipase C

    
     (PLC
    
    
    ).[1]
  • Second Messengers: PLC

    
     hydrolyzes PIP₂ into IP₃ and DAG.
    
  • Calcium Release: IP₃ triggers Ca²⁺ release from the endoplasmic reticulum.[1]

  • NMDA Modulation: The surge in cytosolic Ca²⁺ and DAG activates Protein Kinase C (PKC), which phosphorylates NMDA receptors (NMDAR), reversing hypofunction.[1]

Pathway Visualization[1]

mGluR5_SignalingGlutamateGlutamate(Orthosteric Ligand)mGluR5mGluR5 Receptor(Active Conformation)Glutamate->mGluR5ActivatesBMTBMT-145027(PAM)BMT->mGluR5Potentiates (Allosteric)GqGq ProteinmGluR5->GqCouplesPLCPLC-betaGq->PLCActivatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3DAGDAGPIP2->DAGERER Calcium StoreIP3->ERBinds IP3RPKCPKC ActivationDAG->PKCCo-activatesCaCytosolic Ca2+ER->CaReleasesCa->PKCCo-activatesNMDARNMDA ReceptorPotentiationPKC->NMDARPhosphorylatesPlasticitySynaptic Plasticity(LTP/Cognition)NMDAR->PlasticityEnhances Function

Caption: BMT-145027 potentiates mGluR5-Gq signaling, leading to PKC-mediated phosphorylation and restoration of NMDA receptor function.[1]

Section 3: Preclinical Pharmacology[1]

BMT-145027 distinguishes itself through a "clean" pharmacological profile, lacking the seizure-inducing potential often seen with mGluR5 agonists or less selective PAMs.[1]

In Vitro Potency & Selectivity

Data derived from Calcium Mobilization Assays (FLIPR) in HEK293 cells expressing human mGluR5.[1]

ParameterValueSignificance
EC₅₀ (PAM) 47 nMHighly potent modulation at nanomolar concentrations.[1]
Fold Shift 3.5xSignificant leftward shift of the glutamate response curve.[1]
Intrinsic Activity NoneNo agonist activity up to 16 µM; reduced risk of receptor desensitization.[1]
Binding Site Non-MPEPDoes not displace MPEP (negative allosteric modulator), indicating a unique allosteric pocket.[1]
In Vivo Efficacy (Cognition)

In the Novel Object Recognition (NOR) test, a standard model for episodic memory, BMT-145027 demonstrated efficacy in reversing cognitive deficits.[1]

  • Dose Range: Effective at low systemic doses (typically 3–30 mg/kg p.o. or i.p. in rodents).[1]

  • Outcome: Significant increase in the discrimination index, indicating improved recognition memory.[1]

Pharmacokinetics (PK)
  • Microsomal Stability: High stability in liver microsomes (85% remaining after incubation), predicting a favorable half-life.[1]

  • Bioavailability: The pyrazolo[3,4-b]pyridine core improves oral bioavailability compared to earlier acetylene-linked candidates.[1]

Section 4: Experimental Protocols

Protocol A: Calcium Mobilization Assay (In Vitro Potency)

Objective: Determine the EC₅₀ of BMT-145027 as an mGluR5 PAM.[1]

Reagents:

  • HEK293 cells stably expressing human mGluR5.[1]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

  • Agonist: Glutamate (EC₂₀ concentration).[1]

Procedure:

  • Cell Plating: Seed cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Remove media and incubate cells with Fluo-4 AM (4 µM) in Assay Buffer for 45 min at 37°C.

  • Compound Addition (Pre-incubation): Add BMT-145027 (serially diluted in DMSO/Buffer) to cells. Incubate for 10 min to allow allosteric site occupancy.

    • Note: Ensure final DMSO concentration is <0.5%.[1]

  • Agonist Challenge: Inject Glutamate at a concentration corresponding to its EC₂₀ (sub-maximal dose).

  • Measurement: Immediately record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR or similar plate reader for 60-120 seconds.

  • Analysis: Calculate the Area Under the Curve (AUC). Normalize to the response of Glutamate EC₂₀ alone (0%) and Glutamate Max (100%). Fit data to a four-parameter logistic equation.

Protocol B: Preparation of Stock Solutions

Objective: Ensure solubility and stability for in vivo or in vitro use.[1]

  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 4.39 mg of BMT-145027 in 1 mL of anhydrous DMSO.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

  • Working Solution: For cell assays, dilute at least 1:1000 into aqueous buffer. For in vivo dosing, formulate in a vehicle such as 10% DMSO / 40% PEG400 / 50% Saline (check solubility/precipitation before administration).[1]

Section 5: Safety & Toxicology[1]

While BMT-145027 is a research tool, users must be aware of the specific safety profile associated with mGluR5 modulation.[1]

  • Excitotoxicity Risk: Although PAMs are generally safer than orthosteric agonists, excessive potentiation of glutamatergic signaling can theoretically lower seizure thresholds.[1] BMT-145027 has shown a clean profile in preclinical models, but dosage limits should be respected.[1]

  • Handling: As a potent bioactive fluorinated heterocycle, standard PPE (gloves, lab coat, eye protection) is mandatory. Handle in a fume hood to avoid inhalation of powder.[1]

References

  • Santone, K. S., et al. (2016).[1] Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators.[1][2][3] ACS Medicinal Chemistry Letters. Link[1]

  • Conn, P. J., et al. (2009).[1] Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery.[1] Link[1]

  • Rook, J. M., et al. (2013).[1] Context-dependent effects of mGlu5 positive allosteric modulators on cognitive function. Neuropharmacology. Link

  • MedChemExpress. (n.d.).[1] BMT-145027 Datasheet. Link

  • Ace Therapeutics. (n.d.).[1] BMT-145027 Product Information. Link

BMT-145027 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization of a Non-MPEP Site mGluR5 Positive Allosteric Modulator

Part 1: Executive Summary

BMT-145027 is a highly selective, research-grade pharmacological agent acting as a Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Unlike first-generation mGluR5 PAMs, BMT-145027 is distinguished by its interaction with a unique allosteric pocket distinct from the MPEP/CPPHA binding site.[1] This unique binding mode allows for the potentiation of glutamatergic signaling—critical for Long-Term Potentiation (LTP) and cognitive function—while mitigating the mechanism-based convulsive liabilities often associated with high fold-shift PAMs.[1]

This guide serves as a definitive technical resource for the application of BMT-145027 in neuropsychiatric drug discovery, specifically targeting schizophrenia-associated cognitive impairment.[1]

Part 2: Chemical Identity & Physicochemical Properties

Precise chemical characterization is the foundation of reproducible in vitro and in vivo studies.[1] BMT-145027 is a pyrazolo[3,4-b]pyridine derivative.[1][2][3][4][5]

Table 1: Core Chemical Specifications
PropertySpecification
Compound Name BMT-145027
CAS Registry Number 2018282-44-3
Molecular Weight 438.83 g/mol
Molecular Formula C₂₃H₁₄ClF₃N₄
IUPAC Name 3-[4-chloro-3-(trifluoromethyl)phenyl]-4-cyclopropyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Solubility DMSO (~4-10 mM with sonication/warming); Practically insoluble in water.[1][6][7]
Appearance Light yellow to yellow solid powder.[1][7][8]
Storage -20°C (Solid, 3 years); -80°C (In solvent, 1 year).[1][6][7][8]
Stability & Handling
  • Microsomal Stability: High stability in mouse liver microsomes (MsLM) with >85% parent compound remaining after incubation, supporting its utility in in vivo pharmacokinetic studies.[1]

  • Solution Preparation: Due to the hydrophobic nature of the pyrazolo-pyridine scaffold, stock solutions should be prepared in 100% DMSO.[1] For animal dosing, a suspension vehicle (e.g., 0.5% methylcellulose/0.1% Tween 80) is recommended to ensure uniform bioavailability.[1]

Part 3: Mechanistic Pharmacology
The "Non-MPEP" Advantage

Standard mGluR5 PAMs typically compete for the MPEP (2-methyl-6-(phenylethynyl)pyridine) binding site.[1] While effective at potentiating receptor activity, these compounds often exhibit a "ceiling effect" or induce adverse events like seizures due to excessive receptor activation (high fold-shift).[1]

BMT-145027 binds to a novel allosteric site , exhibiting an EC₅₀ of 47 nM .[1] Crucially, it lacks intrinsic agonist activity (it does not activate the receptor in the absence of glutamate) and displays a modest fold-shift (approx.[1] 3.5-fold).[1] This "tunable" modulation is hypothesized to restore physiological signaling in hypofunctional states (e.g., schizophrenia) without overdriving the system into excitotoxicity.

Signaling Cascade Visualization

The following diagram illustrates the mechanism by which BMT-145027 potentiates NMDAR function via the Gq-PLC-Ca²⁺ pathway.

mGluR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Post-Synaptic Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate (Endogenous Ligand) mGluR5 mGluR5 Receptor (Gq-Coupled) Glutamate->mGluR5 Orthosteric Binding BMT BMT-145027 (Allosteric Modulator) BMT->mGluR5 Potentiation (Non-MPEP Site) Gq Gq/11 Protein mGluR5->Gq Activation NMDAR NMDA Receptor (Ca2+ Channel) LTP Long-Term Potentiation (Cognitive Enhancement) NMDAR->LTP PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Store Intracellular Ca2+ Release IP3->Ca_Store Ca_Store->NMDAR Indirect Facilitation PKC PKC Activation Ca_Store->PKC PKC->NMDAR Phosphorylation/Potentiation

Figure 1: BMT-145027 potentiates mGluR5 signaling, leading to intracellular calcium release and subsequent NMDAR phosphorylation, a key mechanism for synaptic plasticity.[1]

Part 4: Experimental Application Protocols

To ensure scientific integrity, the following protocols are designed with self-validating checks.

Protocol A: In Vivo Novel Object Recognition (NOR) Assay

This assay validates the cognitive-enhancing effects of BMT-145027.[1] The compound is expected to reverse natural forgetting or deficit-induced amnesia.[1]

Subject: C57BL/6J Mice (Male, 8-10 weeks). Dosage: 30 mg/kg (i.p. or p.o.).[1] Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline (or standard methylcellulose suspension).[1]

Workflow:

  • Habituation (Days 1-2):

    • Allow mice to explore the empty open-field arena for 10 minutes daily.

    • Purpose: Reduces anxiety-driven behavior which can confound memory scoring.[1]

  • Training (Day 3, T=0):

    • Place two identical objects (A + A) in the arena.

    • Allow exploration for 10 minutes.

    • Validation: Mice must explore both objects equally (>20s total exploration). Eliminate animals with side bias.

  • Drug Administration:

    • Administer BMT-145027 (30 mg/kg) or Vehicle immediately post-training (consolidation phase) or 30-60 mins prior to testing (retrieval phase).[1]

    • Note: 30 mg/kg yields ~2800 nM plasma concentration, sufficient to cover the EC₅₀ (47 nM).[7]

  • Retention Interval:

    • Wait 24 hours.[1][7] (Natural forgetting occurs in controls at this interval).

  • Testing (Day 4, T=24h):

    • Place one familiar object (A) and one novel object (B).

    • Record exploration for 5-10 minutes.

  • Analysis:

    • Calculate Discrimination Index (DI):

      
      .[1]
      
    • Success Criterion: Vehicle-treated mice should show DI ≈ 0 (forgetting), while BMT-145027 treated mice should show DI > 0.2 (significant memory retention).[1]

Protocol B: Preparation of Stock for In Vitro Assay

Objective: Create a stable 10 mM stock solution.

  • Weigh 4.39 mg of BMT-145027.[1]

  • Add 1.0 mL of anhydrous DMSO (freshly opened to avoid water absorption).

  • Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into light-protective amber tubes (50 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C.

Part 5: References
  • Discovery of BMT-145027: Bristol Myers Squibb Co.[1][3] & Vanderbilt University.[1] "Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators." ACS Medicinal Chemistry Letters, 2016.[1][3] [1]

  • Pharmacological Profile: MedChemExpress. "BMT-145027 Datasheet and Biological Activity."

  • Target Validation: TargetMol. "BMT-145027 Chemical Properties and mGluR5 Interaction." [1][6]

  • In Vivo Efficacy: Ace Therapeutics.[1] "Preclinical Evaluation of mGluR5 PAMs in Schizophrenia Models."

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Unveiling a Novel Allosteric Niche: A Technical Guide to the BMT-145027 Binding Site on mGluR5

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the binding characteristics of BMT-145027, a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). For researchers, medicinal chemists, and drug development professionals in the neurosciences, understanding the unique interaction of BMT-145027 with mGluR5 offers significant insights into the receptor's complex pharmacology and opens new avenues for therapeutic design. This document will detail the evidence for a novel binding site, the experimental methodologies required to characterize such an interaction, and the broader context of mGluR5 signaling and allostery.

Introduction: The Therapeutic Promise of mGluR5 Allosteric Modulation

The metabotropic glutamate receptor 5 (mGluR5), a Class C G-protein coupled receptor (GPCR), is a pivotal player in excitatory synaptic transmission and neuronal plasticity. Its role in modulating glutamatergic signaling, particularly in conjunction with the N-methyl-D-aspartate receptor (NMDAR), has made it a high-priority target for therapeutic intervention in a range of central nervous system (CNS) disorders, including schizophrenia, fragile X syndrome, and depression.[1][2][3]

Allosteric modulation presents a sophisticated strategy for fine-tuning mGluR5 activity. Unlike orthosteric ligands that compete with the endogenous neurotransmitter glutamate, allosteric modulators bind to topographically distinct sites, offering greater subtype selectivity and a more nuanced control of receptor function.[2][3] Positive allosteric modulators (PAMs), in particular, enhance the receptor's response to glutamate without intrinsic agonist activity, a feature that is highly desirable for therapeutic applications.[1][4]

The Case for a Novel Binding Site: Beyond MPEP and CPPHA

The canonical allosteric binding site on mGluR5 is defined by the interaction of the negative allosteric modulator (NAM) 2-methyl-6-(phenylethynyl)-pyridine (MPEP).[3][5][6][7] This site, nestled within the seven-transmembrane (7TM) domain, is the target for a multitude of both NAMs and PAMs.[2][3][5] Another distinct allosteric site has been identified for the PAM, CPPHA.[5] The initial characterization of BMT-145027 focused on determining its relationship with these established sites.

Binding studies have conclusively shown that BMT-145027 and its analogs do not compete for binding at the MPEP or CPPHA allosteric sites.[1][4] This pivotal finding was likely established through radioligand competition binding assays, a cornerstone technique for elucidating the binding sites of unlabeled compounds. The inability of BMT-145027 to displace radiolabeled ligands specific for the MPEP and CPPHA sites is the primary evidence for its engagement with a novel, uncharacterized site on the mGluR5 receptor.

Experimental Workflows for Characterizing a Novel Allosteric Site

The determination of a novel binding site is a process of exclusion and functional characterization. Below are the core experimental protocols that form the basis for such an investigation.

Radioligand Competition Binding Assays

This technique is fundamental to assessing whether a new compound binds to a known allosteric site. The principle is to measure the ability of the unlabeled test compound (BMT-145027) to displace a radiolabeled ligand (e.g., [³H]-MPEP or a tritiated CPPHA analog) that has high affinity and specificity for a known site.

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture HEK293 cells (or other suitable cell line) stably expressing human mGluR5.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a single concentration of the radioligand (e.g., 2 nM [³H]-MPEP), and a range of concentrations of the unlabeled test compound (BMT-145027).

    • To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand for that site (e.g., 10 µM MPEP).

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the competitor (BMT-145027).

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. The absence of a dose-dependent displacement of the radioligand indicates that the test compound does not bind to that specific site.

Workflow for Exclusion of Known Binding Sites

G cluster_0 Hypothesis: BMT-145027 binds a known allosteric site cluster_1 Experimental Outcome cluster_2 Conclusion A Radioligand Competition Assay with [3H]-MPEP C BMT-145027 does NOT displace [3H]-MPEP A->C B Radioligand Competition Assay with radiolabeled CPPHA analog D BMT-145027 does NOT displace radiolabeled CPPHA analog B->D E BMT-145027 binds to a NOVEL allosteric site C->E D->E

Caption: Workflow to experimentally exclude known binding sites.

Site-Directed Mutagenesis

To further corroborate findings from binding assays, site-directed mutagenesis can be employed. By mutating key amino acid residues known to be critical for ligand binding at a specific allosteric site, one can test if the activity of the new compound is affected. For example, the A809V mutation in transmembrane domain VII of mGluR5 is known to disrupt the binding of MPEP. If BMT-145027's activity as a PAM remains unaffected in a receptor carrying this mutation, it provides strong evidence that it does not bind to the MPEP site.

Experimental Protocol: Site-Directed Mutagenesis and Functional Assay

  • Mutagenesis:

    • Obtain a plasmid containing the wild-type human mGluR5 cDNA.

    • Design primers containing the desired mutation (e.g., for A809V). The primers should be complementary to opposite strands of the plasmid and be 25-45 bases in length with the mutation in the center.[8][9]

    • Perform PCR using a high-fidelity polymerase to amplify the entire plasmid, incorporating the mutation.[8][10]

    • Digest the parental (non-mutated) plasmid using a methylation-dependent endonuclease like DpnI, which specifically cleaves methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.[8][9]

    • Transform competent E. coli with the mutated plasmid DNA.

    • Isolate plasmid DNA from the resulting colonies and confirm the desired mutation via Sanger sequencing.

  • Functional Assay (Intracellular Calcium Mobilization):

    • Transfect HEK293 cells with either the wild-type mGluR5 or the mutant mGluR5 (e.g., A809V) plasmid.

    • After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure the baseline fluorescence using a plate reader or fluorescence microscope.

    • Apply a sub-maximal concentration of glutamate (the orthosteric agonist) in the presence and absence of various concentrations of BMT-145027.

    • Record the change in fluorescence, which corresponds to the mobilization of intracellular calcium.

    • Compare the potentiation of the glutamate response by BMT-145027 in wild-type versus mutant receptors. If the potentiation is similar in both, it confirms that the mutated residue is not involved in the binding or action of BMT-145027.

Quantitative Data and Functional Profile

The functional characterization of BMT-145027 reveals its potency and efficacy as a PAM. The key parameter is the EC₅₀, the concentration at which it produces half of its maximal potentiation of the glutamate response.

ParameterValueDescription
EC₅₀ 47 nMThe effective concentration of BMT-145027 that elicits 50% of its maximum positive allosteric modulation on mGluR5.[1]
Inherent Activity NoneBMT-145027 does not activate mGluR5 in the absence of an orthosteric agonist, confirming it is a pure PAM.[1][4]

mGluR5 Signaling Architecture: The Impact of Allosteric Modulation

The binding of BMT-145027 to its novel allosteric site potentiates the canonical signaling cascade of mGluR5. Understanding this pathway is crucial for interpreting the functional consequences of modulation by a novel PAM.

Upon activation by glutamate, mGluR5, which is coupled to a Gq/11 G-protein, initiates a well-defined signaling cascade.[10][11] The Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10][11][12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[12][13] The elevation in intracellular Ca²⁺ and the presence of DAG collectively activate protein kinase C (PKC).[12][14] This cascade can lead to the modulation of various downstream effectors, including other signaling pathways like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, ultimately influencing synaptic plasticity and gene expression.[11][15]

mGluR5 Canonical Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Downstream Downstream Effects (e.g., MAPK/ERK Pathway, Synaptic Plasticity) PKC->Downstream Ca->PKC Ca->Downstream Glutamate Glutamate Glutamate->mGluR5 Activates BMT BMT-145027 (PAM) BMT->mGluR5 Potentiates

Caption: Canonical Gq-coupled signaling pathway of mGluR5.

Future Directions: Pinpointing the Novel Binding Site

While the evidence for a novel binding site for BMT-145027 is compelling, its precise location remains to be elucidated. The definitive identification of this site will likely require more advanced techniques.

Photoaffinity Labeling: This powerful technique can be used to covalently link a ligand to its receptor, allowing for the subsequent identification of the binding pocket.[14][16] A version of BMT-145027 could be synthesized with a photoreactive group (e.g., a diazirine or benzophenone) and a tag for enrichment (e.g., biotin or a clickable alkyne).[14] Upon UV irradiation, the probe would covalently cross-link to the amino acid residues in its binding pocket. The receptor could then be digested, and the cross-linked peptides identified by mass spectrometry, thereby mapping the binding site at the amino acid level.[16]

Cryo-Electron Microscopy (Cryo-EM): Advances in Cryo-EM have enabled the high-resolution structural determination of GPCRs in complex with various ligands. Obtaining a structure of mGluR5 bound to both glutamate and BMT-145027 would provide a definitive, atomic-level map of this novel allosteric site and reveal the conformational changes responsible for its PAM activity.

Conclusion

BMT-145027 represents a significant advancement in the field of mGluR5 pharmacology. Its characterization as a potent PAM that acts via a novel allosteric site underscores the structural and functional complexity of this important therapeutic target. The experimental framework detailed in this guide—combining radioligand binding, site-directed mutagenesis, and functional assays—provides a robust strategy for identifying and validating compounds that engage receptors in unique ways. The elucidation of this new site not only enhances our fundamental understanding of mGluR5 allostery but also provides a new blueprint for the structure-based design of next-generation therapeutics for CNS disorders.

References

  • Addgene. (2016, August 2). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Patsnap Synapse. (n.d.). BMT-145027 - Drug Targets, Indications, Patents. Retrieved February 3, 2026, from [Link]

  • Wu, H., Wang, C., & Wang, M. (2014). Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family. PubMed Central. [Link]

  • Rodriguez, A. L., Grier, M. D., & Jones, C. K. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PubMed Central. [Link]

  • Jong, Y. J., Kumar, V., & O'Malley, K. L. (2009). Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Journal of Biological Chemistry. [Link]

  • Lindsley, C. W., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience. [Link]

  • O'Leary, P. H., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. [Link]

  • Christopher, J. A., et al. (2018). 6FFH: Crystal Structure of mGluR5 in complex with Fenobam at 2.65 A. RCSB PDB. [Link]

  • Gregory, K. J., et al. (2011). Identification of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Acting at a Site Distinct from the 2-Methyl-6-(phenylethynyl)-pyridine Binding Site. PubMed Central. [Link]

  • Hothersall, J. D., et al. (2017). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

  • Shi, D., et al. (2019). Transplantation with mGluR5 deficiency bone marrow displays antidepressant-like effect in C57BL/6J mice. PubMed. [Link]

  • iGEM. (n.d.). Site-directed mutagenesis protocol. Retrieved February 3, 2026, from [Link]

  • Hodge, C. W., et al. (2006). The mGluR5 antagonist MPEP selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice. PubMed Central. [Link]

  • Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 3, 2026, from [Link]

  • Montana, V., et al. (2024). Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes. MDPI. [Link]

  • Weis, D., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. ACS Publications. [Link]

  • Yoshida, K., et al. (2017). Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. PubMed Central. [Link]

  • ResearchGate. (n.d.). Amino acid residues forming the mGluR ligand-binding sites Metabotropic glutamate receptor subtype. Retrieved February 3, 2026, from [Link]

  • Ossowska, K., & Kuter, K. (2005). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. PubMed Central. [Link]

  • Seven, A. B., et al. (2023). Structural basis of allosteric modulation of metabotropic glutamate receptor activation and desensitization. bioRxiv. [Link]

  • ResearchGate. (n.d.). Schematic representation of mGluR5 signaling in interneuron dendrites. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Photoaffinity Labeling in Target- and Binding-Site Identification. Retrieved February 3, 2026, from [Link]

  • Kumar, V., et al. (2012). Activation of endoplasmic reticulum-localized metabotropic glutamate receptor 5 (mGlu5) triggers calcium release distinct from c. Digital Commons@Becker. [Link]

  • ResearchGate. (2020). (PDF) Development and validation of a mass spectrometry binding assay for mGlu5 receptor. [Link]

  • ResearchGate. (n.d.). The Use of Site-Directed Mutagenesis to Study GPCRs. Retrieved February 3, 2026, from [Link]

  • Ribeiro, F. M. (2016). mGluR5, CB1 and neuroprotection. Oncotarget. [Link]

  • Copani, A., et al. (2000). Mobilisation of intracellular Ca2+ by mGluR5 metabotropic glutamate receptor activation in neonatal rat cultured dorsal root ganglia neurones. PubMed. [Link]

  • van der Stap, L. S. A., et al. (2019). Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells. PubMed Central. [Link]

  • Nasrallah, C., et al. (2023). Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. MDPI. [Link]

  • Govek, S. P., et al. (2013). A novel metabotropic glutamate receptor 5 positive allosteric modulator acts at a unique site and confers stimulus bias to mGlu5 signaling. PubMed. [Link]

  • Yang, J. S., et al. (2022). Group 1 metabotropic glutamate receptor 5 is involved in synaptically-induced Ca2+-spikes and cell death in cultured rat hippocampal neurons. The Korean Journal of Physiology & Pharmacology. [Link]

  • Ribeiro, F. M., et al. (2010). Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease. Journal of Neuroscience. [Link]

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Technical Deep Dive: BMT-145027 as a Non-Competitive mGluR5 Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Definition

BMT-145027 (CAS: 2018282-44-3) represents a significant evolution in the pharmacological modulation of the metabotropic glutamate receptor subtype 5 (mGluR5). Unlike earlier generations of modulators that often targeted the MPEP/MTEP allosteric site, BMT-145027 is a Positive Allosteric Modulator (PAM) that binds to a distinct, non-MPEP allosteric pocket.

In the context of this guide, "non-competitive" refers to two critical distinct properties:

  • Orthosteric Non-Competition: It does not compete with the endogenous ligand (Glutamate) for the orthosteric binding site. Instead, it potentiates the receptor's response to Glutamate.

  • Allosteric Non-Competition: It does not compete for the MPEP binding site, allowing for a unique pharmacological profile with reduced seizure liability compared to high-fold-shift modulators.

Key Technical Specifications:

  • Chemical Class: 1H-pyrazolo[3,4-b]pyridine derivative.[1][2][3]

  • Potency (EC50): ~47 nM.[1][3][4][5]

  • Efficacy: Pure PAM (No inherent agonist activity).[1]

  • Fold Shift: 3.4 – 3.5x (Low fold shift correlates with improved safety profile).

Mechanism of Action: The Signal Transduction Cascade

To effectively utilize BMT-145027 in research, one must understand the specific signaling pathway it amplifies. mGluR5 is Gq-coupled; BMT-145027 stabilizes the active conformation of the receptor only when Glutamate is present, enhancing downstream calcium mobilization and NMDA receptor (NMDAR) currents.

Pathway Visualization

The following diagram illustrates the specific insertion point of BMT-145027 in the Gq-signaling cascade.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (Active Conformation) Glutamate->mGluR5 Binds BMT BMT-145027 (Allosteric PAM) BMT->mGluR5 Potentiates (Non-Competitive) Gq Gq Protein mGluR5->Gq Activates NMDAR NMDAR Potentiation (Synaptic Plasticity) mGluR5->NMDAR Protein-Protein Interaction PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Releases Ca->NMDAR Modulates

Figure 1: BMT-145027 acts allosterically to amplify Gq-coupling and downstream Calcium release without direct agonism.

Experimental Protocols

In Vitro Validation: Calcium Mobilization Assay (FLIPR)

Objective: Determine the EC50 and Fold Shift of BMT-145027.

Why this method? Since BMT-145027 is a PAM, it produces no signal in the absence of an agonist.[1] A standard binding assay (displacement) is insufficient because it binds to a non-MPEP site. A functional FLIPR (Fluorometric Imaging Plate Reader) assay is required.

Protocol Steps:

  • Cell Culture: Use HEK293 cells stably transfected with human mGluR5 (and optionally Gα16 to ensure robust coupling). Plate at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS + 20 mM HEPES. Incubate for 45 min at 37°C.

  • Compound Preparation (The Critical Step):

    • Dissolve BMT-145027 in 100% DMSO to 10 mM stock.

    • Prepare a 3x concentration serial dilution in assay buffer.

    • Control 1: MPEP (Negative Control - should block signal).

    • Control 2: Glutamate EC20 (Sub-maximal agonist concentration).

  • Assay Execution (Two-Addition Protocol):

    • Addition A (Modulator): Add BMT-145027 dilutions to cells. Monitor fluorescence for 5 minutes. Expectation: No signal change (verifies lack of inherent agonism).

    • Addition B (Agonist): Add Glutamate at EC20 concentration to all wells. Monitor fluorescence for 3 minutes.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) after Addition B.

    • Normalize to the response of Glutamate EC20 alone (0% potentiation) and Glutamate Max (100% response).

In Vivo Efficacy: Novel Object Recognition (NOR)

Objective: Assess cognitive enhancement in rodent models (e.g., C57BL/6J mice).

Why this method? mGluR5 PAMs are investigated for schizophrenia and cognitive deficits.[6][7][8][9] NOR relies on the animal's natural exploration instinct and requires no external motivation (food/shock), making it sensitive to subtle pro-cognitive drug effects.

Protocol Workflow:

NOR_Workflow Step1 Habituation (Day 1-2) Arena exploration Step2 Training (T1) (Day 3) 2 Identical Objects Step1->Step2 Step3 Dosing (T1 + 0h) BMT-145027 (3-30 mg/kg) Step2->Step3 Immediate Post-Trial Step4 Retention Interval (24 Hours) Natural Forgetting Step3->Step4 Step5 Testing (T2) (Day 4) 1 Familiar + 1 Novel Object Step4->Step5 Step6 Analysis Discrimination Index (DI) Step5->Step6

Figure 2: NOR workflow. BMT-145027 is administered post-training to assess memory consolidation.

Dosing Strategy:

  • Vehicle: 10% Tween 80 in saline or similar (BMT-145027 is lipophilic).

  • Dose Range: 3, 10, 30 mg/kg (i.p. or p.o.).

  • Timing: Administer immediately after the Training (T1) session to evaluate effects on consolidation.

Technical Data Summary

The following data points serve as benchmarks for quality control of the compound.

ParameterValueNotes
Molecular Formula C23H14ClF3N4
Molecular Weight 438.83 g/mol
mGluR5 EC50 47 nMHigh potency range
Fold Shift 3.4 – 3.5"Low fold shift" reduces seizure risk compared to high-shift PAMs
Agonist Activity NonePure PAM
Binding Site Non-MPEPDoes not displace [3H]-MPEP
Microsomal Stability 85% remainingHigh metabolic stability
Solubility DMSO (>10 mM)Poor aqueous solubility; requires formulation

Safety & Toxicology Considerations

A critical advantage of BMT-145027 over earlier mGluR5 PAMs (like CDPPB or ADX-47273) is its low glutamate fold shift .

  • The Mechanism: High fold-shift PAMs (shifting the glutamate curve >10x left) can cause constitutive-like overactivation of the receptor in the presence of basal glutamate, leading to convulsions/seizures.

  • BMT-145027 Advantage: With a fold shift of ~3.5, it potentiates physiological signaling without pushing the system into excitotoxicity. This makes it a "non-competitive" modulator in the safety sense—it modulates but does not overwhelm the system.

References

  • Primary Discovery & SAR: Reed, M. W., et al. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators.[2][3] ACS Medicinal Chemistry Letters, 7(3), 242–247. [Link]

  • General mGluR5 PAM Context: Rook, J. M., et al. (2011). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Molecules, 16(12), 2099-2124. [Link]

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Methodological & Application

Application Note: Preparation and Handling of BMT-145027 Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and handling stock solutions of BMT-145027 , a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

BMT-145027 is characterized by low aqueous solubility and significant sensitivity to moisture when dissolved in organic solvents. Successful application in biological assays (e.g., calcium mobilization, Novel Object Recognition) requires a rigorous solubilization strategy utilizing anhydrous DMSO, thermal assistance, and ultrasonic agitation. This protocol aims to eliminate experimental variability caused by compound precipitation or degradation.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6]

Before initiating the protocol, verify the compound identity and parameters.

ParameterSpecificationNotes
Compound Name BMT-145027
CAS Number 2018282-44-3
Molecular Weight 438.83 g/mol Formula: C₂₃H₁₄ClF₃N₄
Target mGluR5 (PAM)EC₅₀ ≈ 47 nM [1]
Appearance Light yellow to yellow solid
Solubility (DMSO) ~2 mg/mL (4.56 mM) to ~4 mg/mL (9.9 mM)Requires sonication & heat [2]
Solubility (Water) InsolubleDo not use aqueous buffers for stock.[1]
Storage (Powder) -20°CStable for 3 years.[2][3]
Storage (Solution) -80°CStable for 1 year (avoid freeze-thaw).

Critical Materials & Equipment

Reagents
  • BMT-145027 Solid: >98% purity.[2][1]

  • Dimethyl Sulfoxide (DMSO): Anhydrous grade (≥99.9%) is mandatory.

    • Scientific Rationale: BMT-145027 is hydrophobic. Standard DMSO is hygroscopic and absorbs atmospheric water. Even small amounts of water (0.1-1%) in the DMSO can drastically reduce the solubility limit, causing "crashing out" (precipitation) upon freezing or dilution.

  • Control Vehicle: Match the DMSO grade used for the stock.

Equipment
  • Analytical Balance: Precision to 0.01 mg.

  • Ultrasonic Water Bath: For breaking intermolecular aggregates.

  • Vortex Mixer: High-speed.

  • Water Bath / Heat Block: Capable of 37°C – 60°C.

  • Amber Glass Vials: Borosilicate glass (Type I) with PTFE-lined caps. Avoid plastics for long-term storage of DMSO stocks to prevent leaching.

Protocol A: Preparation of 5 mM Stock Solution

Target Concentration: 5 mM Rationale: While some sources suggest up to 10 mM might be possible, solubility data indicates a practical limit near 9.9 mM [2]. Preparing a 5 mM stock provides a safety margin against precipitation during storage while remaining 100,000x concentrated relative to the EC₅₀ (47 nM).

Step-by-Step Methodology
  • Equilibration: Remove the BMT-145027 vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins).

    • Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, which hinders dissolution.

  • Weighing: Accurately weigh 2.2 mg of BMT-145027 into a sterile amber glass vial.

  • Solvent Calculation: Calculate the required volume of Anhydrous DMSO.

    
    
    
    • Example: For 2.2 mg at 5 mM (0.005 M):

      
      
      
  • Dissolution (The Critical Step):

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 60 seconds.

    • Inspect: You will likely see undissolved particles.

    • Sonication: Place the vial in an ultrasonic bath for 5–10 minutes.

    • Thermal Assist: If particles persist, warm the solution to 40–50°C while sonicating.

    • Note: Some protocols suggest heating up to 80°C [2].[3] Use this only as a last resort if the 50°C/Sonication cycle fails, as high heat can degrade organic compounds.

  • Quality Control: Hold the vial up to a light source. The solution must be completely clear yellow. If turbidity or "swirls" are visible, repeat sonication.

Workflow Visualization

StockPrep Start Equilibrate Powder (RT, 30 min) Weigh Weigh Compound (e.g., 2.2 mg) Start->Weigh Calc Calculate DMSO Vol (Target: 5 mM) Weigh->Calc AddSol Add Anhydrous DMSO Calc->AddSol Mix Vortex (1 min) & Sonicate (10 min) AddSol->Mix Check Visual QC: Clear? Mix->Check Heat Heat to 50°C (Optional) Check->Heat No (Particles) Aliquot Aliquot & Store (-80°C) Check->Aliquot Yes (Clear) Heat->Mix

Figure 1: Workflow for the solubilization of BMT-145027, emphasizing the loop for thermal and ultrasonic assistance.

Protocol B: Serial Dilution for Bioassays

Objective: Dilute the 5 mM stock to a working concentration (e.g., 10 µM) and finally to the assay well (e.g., 47 nM).

Crucial Warning: BMT-145027 is prone to precipitation when the DMSO concentration drops below 1% in aqueous buffer. Use an Intermediate Dilution Step .

Dilution Scheme
StepSource SolutionSolvent/BufferDilution FactorFinal Conc.Final DMSO %
1. Stock Solid Powder100% DMSO-5 mM 100%
2. Intermediate 10 µL of Stock990 µL Assay Buffer1:10050 µM 1%
3. Assay Well 10 µL of Intermediate90 µL Cell Media1:105 µM 0.1%

Note: Adjust volumes to achieve your specific dose-response curve. The EC50 is ~47 nM, so a range of 1 nM to 10 µM is typical.

Mechanism of Action Context

BMT-145027 functions as a PAM.[1][4][5] It does not activate mGluR5 alone but potentiates the response to Glutamate or DHPG. Ensure your assay design includes a sub-maximal concentration of an agonist (e.g., EC₂₀ of Glutamate) to measure the PAM effect [3].

Storage & Stability

  • Aliquoting: Never store the bulk stock in one bottle. Divide the 5 mM stock into small aliquots (e.g., 20–50 µL) in amber vials or high-quality PCR tubes.

    • Reason: Repeated freeze-thaw cycles introduce moisture (ice crystals), which will precipitate the compound irreversibly.

  • Temperature: Store aliquots at -80°C .

    • -20°C is acceptable for powder, but -80°C is preferred for DMSO solutions to ensure complete solidification and chemical stability.

  • Shelf Life:

    • Powder: 3 years at -20°C.[2][3]

    • Solution: 6 months to 1 year at -80°C.

  • Thawing: Thaw an aliquot once for use, then discard the remainder. Do not refreeze.

Troubleshooting

IssueProbable CauseCorrective Action
Precipitate upon thawing Moisture ingress or low temperature solubility drop.Warm vial to 37°C and sonicate. If precipitate remains, the DMSO was likely hydrated; discard and prepare fresh.
Precipitate in assay media "Crash out" effect due to rapid polarity change.Do not add 100% DMSO stock directly to media. Use the Intermediate Dilution method (Step 5) to step down the DMSO concentration gradually.
Inconsistent Assay Data Compound degradation or adsorption.Use glass-coated plates or low-binding plastics. Ensure DMSO concentration is consistent across all wells (including controls).

References

  • Ace Therapeutics. BMT-145027 Product Specifications and mGluR5 PAM Activity. [Link]

Sources

Application Note: Solubility & Handling Protocol for BMT-145027

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

BMT-145027 is a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with an EC50 of ~47 nM. It is widely utilized in neuroscience research, particularly for schizophrenia and cognitive enhancement studies (e.g., Novel Object Recognition).

Critical Handling Note: BMT-145027 exhibits exceptionally low solubility in standard solvents compared to typical small molecules. While soluble in DMSO, it requires aggressive solubilization techniques (heat/sonication) to achieve stock concentrations of ~4–10 mM. Improper handling will lead to "invisible" micro-precipitation, resulting in erratic biological data. This guide details the specific thermodynamic inputs required to solubilize this compound and maintain it in solution.

Physicochemical Profile

PropertyValueNotes
Molecular Weight 438.83 g/mol
Formula C₂₃H₁₄ClF₃N₄
Appearance White to Light Yellow Solid
LogP (Predicted) ~4.5 - 5.0Highly Lipophilic
Storage (Powder) -20°C (3 years)Protect from light and moisture

Solubility Profile & Solvent Compatibility

The solubility of BMT-145027 is the primary bottleneck in experimental design. Unlike many compounds that dissolve instantly in DMSO, BMT-145027 requires energy input to overcome crystal lattice energy.

Primary Solvents
  • DMSO (Dimethyl Sulfoxide): Soluble (~4.35 mg/mL / ~9.9 mM) .

    • Condition: Requires ultrasonic treatment and heating (up to 80°C) to achieve this concentration.[1]

    • Stability:[1] Stock solutions are stable at -80°C for 1 year, but prone to precipitation upon thawing.

  • Ethanol: Poor/Sparingly Soluble . Not recommended for high-concentration stocks.

  • Water / PBS / Media: Insoluble .

    • Constraint: Aqueous buffers should only be introduced at the final dilution step (typically < 0.5% DMSO final concentration).

Solubility Limits Table
SolventMax SolubilityMolarity (approx.)[2][3]Protocol Requirement
DMSO 4.35 mg/mL ~10 mM Heat (60-80°C) + Sonication
Ethanol < 1 mg/mL< 2 mMNot Recommended
Water InsolubleN/ADo not use for stock
PBS (pH 7.4) InsolubleN/APrecipitates immediately

Protocol A: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable master stock solution without degrading the compound.

Reagents & Equipment
  • BMT-145027 Powder (e.g., 5 mg vial).

  • Anhydrous DMSO (Freshly opened; hygroscopic DMSO reduces solubility).

  • Ultrasonic water bath.

  • Heat block or water bath set to 60°C - 80°C.

Workflow Diagram

StockPrep Start Weigh BMT-145027 (e.g., 5 mg) AddSolvent Add Anhydrous DMSO (Volume = Mass / 4.38 for 10mM) Example: 1.14 mL for 5 mg Start->AddSolvent Inspect1 Visual Inspection: Cloudy Suspension? AddSolvent->Inspect1 Sonication Sonicate (10 mins) Amplitude: Medium Inspect1->Sonication Yes Heat Heat to 60°C - 80°C (5-10 mins) Sonication->Heat Inspect2 Visual Inspection: Clear Yellow Solution? Heat->Inspect2 Inspect2->Sonication No (Repeat) Aliquot Aliquot immediately (Single-use vials) Inspect2->Aliquot Yes Freeze Store at -80°C Aliquot->Freeze

Figure 1: High-Energy Solubilization Workflow. Note the mandatory heating step.

Step-by-Step Procedure
  • Calculation: To prepare a 10 mM stock from 5 mg of powder:

    • Volume (mL) = Mass (mg) / [Concentration (mM) * MW (g/mol) / 1000]

    • Volume = 5 mg / 4.388 = ~1.14 mL DMSO.

  • Addition: Add the calculated volume of fresh anhydrous DMSO to the vial.

  • Initial Mix: Vortex for 30 seconds. Expect the solution to remain cloudy.

  • Energy Input:

    • Place the vial in a sonicating water bath for 10 minutes.

    • If still cloudy, heat the vial to 60°C (up to 80°C is permissible for short durations) for 5–10 minutes.

    • Why? The crystal lattice of BMT-145027 is stable; heat increases the kinetic energy of the solvent molecules to break these interactions.

  • Verification: Hold the vial up to a light source. The solution must be perfectly clear with no visible particulates.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: In Vivo Formulation (Mouse Studies)

Context: For animal studies (e.g., 10–30 mg/kg dosing), a simple DMSO/Water mix will cause the drug to precipitate in the syringe or peritoneum, leading to low bioavailability. A "complex vehicle" is required.

Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Preparation Logic (Order of Addition is Critical)

VehiclePrep Step1 1. Dissolve Compound in 100% DMSO Step2 2. Add PEG300 (Solubilizer) Step1->Step2 Clear Solution Step3 3. Add Tween-80 (Surfactant) Step2->Step3 Vortex Step4 4. SLOWLY add Saline (Aqueous Phase) Step3->Step4 Dropwise Check Check for Precipitation Step4->Check

Figure 2: "Step-Down" Formulation Strategy to prevent aqueous shock precipitation.

Procedure
  • Calculate Master Mix: For a 1 mL dose volume:

    • 100 µL DMSO (containing drug)

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Saline

  • Solubilize: Dissolve the required amount of BMT-145027 in the DMSO volume first. Ensure it is clear (heat if necessary).

  • Stabilize: Add the PEG300 and Tween-80 to the DMSO/Drug mix. Vortex thoroughly. This creates a "co-solvent shield" around the lipophilic drug molecules.

  • Dilute: Add the Saline slowly, dropwise while vortexing.

    • Warning: Adding saline too fast can cause "crashing out" (cloudiness). If this happens, sonicate immediately.

References

  • TargetMol. BMT-145027 Product Datasheet & Solubility. TargetMol. Link

  • MedChemExpress. BMT-145027: mGluR5 Positive Allosteric Modulator. MedChemExpress. Link

  • National Institutes of Health (NIH). Influence of Vehicles Used for Oral Dosing of Test Molecules. PubMed Central. Link

  • ResearchGate. Vehicles used to dissolve drugs for in vivo treatment. ResearchGate. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

BMT-145027 is a potent, highly selective Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5 ).[1] Unlike orthosteric agonists, BMT-145027 binds to an allosteric site on the receptor, potentiating the response to glutamate without triggering intrinsic activity (EC50 = 47 nM).[1][2][3] This unique mechanism makes it a critical tool in neuropsychiatric research, particularly for schizophrenia and cognitive disorders, as it avoids the receptor desensitization often seen with direct agonists.[1]

To maintain the high selectivity and potency required for sensitive assays (e.g., calcium mobilization or Novel Object Recognition), strict adherence to storage and solubilization protocols is mandatory.[1] This guide outlines the standardized procedures to prevent hydrolysis, oxidation, and precipitation.[1]

Physicochemical Properties[1][2][4][5][6][7]
PropertySpecification
CAS Number 2018282-44-3
Molecular Formula C₂₃H₁₄ClF₃N₄
Molecular Weight 438.83 g/mol
Appearance White to light yellow solid powder
Target mGluR5 (Positive Allosteric Modulator)
Potency EC50 = 47 nM (in vitro)
Solubility Soluble in DMSO (~4-10 mg/mL); Insoluble in water

Core Storage Protocols[1]

The stability of BMT-145027 is heavily influenced by moisture and temperature.[1] The compound possesses a heterocyclic structure that can be susceptible to slow degradation if exposed to ambient humidity over prolonged periods.[1]

A. Solid State Storage (Lyophilized Powder)[1]
  • Temperature: -20°C is the standard for long-term stability (>2 years).[1]

  • Environment: Store in a sealed, airtight vial within a desiccator.

  • Light Protection: Protect from direct light.[1] Wrap vials in aluminum foil if the secondary container is transparent.

B. Liquid State Storage (Stock Solutions)

Once dissolved in organic solvents (DMSO), the stability window decreases significantly.[1]

  • Temperature: -80°C is required for storage exceeding 1 week.

  • Duration:

    • -80°C: Stable for up to 6 months.[1]

    • -20°C: Stable for < 1 month.

    • 4°C / RT: Unstable; use immediately.

  • Freeze-Thaw Discipline: Repeated freeze-thaw cycles cause micro-precipitation and concentration drift.[1] Protocol: Aliquot stock solutions into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

Decision Matrix: Storage Workflow

StorageProtocol Start BMT-145027 (Received) StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Lyophilized Liquid Solubilized (DMSO) StateCheck->Liquid In Solution SolidStore Store at -20°C (Desiccated) Solid->SolidStore LiquidStore Store at -80°C (Single-Use Aliquots) Liquid->LiquidStore Usage Experimental Use SolidStore->Usage Weigh & Dissolve LiquidStore->Usage Thaw once

Figure 1: Decision matrix for storage conditions based on physical state.[1] Note the strict requirement for -80°C for liquid stocks.

Solubilization & Handling Protocols

BMT-145027 is hydrophobic.[1] Direct addition to aqueous buffers (PBS, media) will result in immediate precipitation.[1] A "Stock -> Working Solution" dilution method is required.[1]

Protocol A: Preparation of 10 mM DMSO Stock

Objective: Create a master stock for in vitro assays.

  • Equilibration: Allow the product vial to warm to room temperature (approx. 15-30 mins) inside the desiccator before opening. Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder.[1]

  • Calculation: Determine the volume of DMSO required.

    • Formula:

      
      
      
    • Example: To dissolve 1 mg at 10 mM (0.01 M):

      
      [1]
      
  • Dissolution: Add high-grade (anhydrous) DMSO. Vortex vigorously for 30 seconds.[1] If particulates remain, sonicate in a water bath at 37°C for 2-5 minutes.

  • Inspection: Verify the solution is optically clear.

  • Aliquot: Dispense into light-protective microcentrifuge tubes and freeze at -80°C immediately.

Protocol B: Preparation for In Vivo Administration (IP Injection)

Context: For behavioral studies (e.g., Novel Object Recognition), DMSO concentration must be minimized (<10%) to avoid vehicle toxicity.[1] A co-solvent system is recommended.[1]

Recommended Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]

  • Step 1: Dissolve BMT-145027 in 100% DMSO (10% of final volume).

  • Step 2: Add PEG300 (40% of final volume) and vortex.

  • Step 3: Add Tween 80 (5% of final volume) and vortex.

  • Step 4: Slowly add pre-warmed Saline (45% of final volume) while vortexing.

    • Critical: Adding saline too fast causes the compound to crash out of solution.[1]

    • QC: Ensure a stable suspension or clear solution before injection.[1]

Experimental Application: mGluR5 Signaling

Understanding the mechanism is vital for experimental design.[1] BMT-145027 does not activate the receptor alone; it lowers the threshold for Glutamate activation.[1]

Mechanism of Action Diagram[1]

mGluR5_Pathway Glutamate Glutamate (Endogenous Ligand) mGluR5 mGluR5 Receptor (Allosteric Modulation) Glutamate->mGluR5 Orthosteric Binding BMT BMT-145027 (PAM) BMT->mGluR5 Allosteric Potentiation Gq Gq Protein Activation mGluR5->Gq PLC PLCβ Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release (ER Stores) IP3->CaRelease PKC PKC Activation DAG->PKC NMDAR NMDAR Potentiation (Cognitive Enhancement) CaRelease->NMDAR PKC->NMDAR Phosphorylation

Figure 2: Signal transduction pathway.[1] BMT-145027 potentiates mGluR5-Gq coupling, leading to increased IP3-mediated Calcium release and downstream NMDAR modulation.[1]

Quality Control & Self-Validation

To ensure data integrity, researchers must validate the compound's stability prior to critical experiments.[1]

  • Visual Check: Thawed aliquots must be clear.[1] Any turbidity indicates precipitation or degradation.[1]

  • Functional Check (Calcium Flux):

    • Use HEK293 cells expressing mGluR5.[1]

    • Apply a sub-threshold dose of Glutamate (e.g., EC20).[1]

    • Add BMT-145027.[1][2][3][4][5][6][7]

    • Pass Criteria: A robust increase in Ca2+ fluorescence (Fluo-4 AM) compared to Glutamate alone.[1]

  • LC-MS Verification: If results are inconsistent, run a standard LC-MS.

    • Expected Mass: [M+H]+ = 439.08.[1]

    • Purity Threshold: >98% area under the curve.[1]

References

  • TargetMol. (n.d.). BMT-145027 Datasheet & Storage. Retrieved from [1]

  • MedChemExpress (MCE). (n.d.).[1][4][5] BMT-145027: mGluR5 Positive Allosteric Modulator. Retrieved from [1]

  • Ace Therapeutics. (n.d.).[1] BMT-145027 Specification and Handling. Retrieved from [1]

  • Bristol Myers Squibb Co. (Original Developer).[1][7] Patents related to 1H-pyrazolo[3,4-b]pyridines as mGluR5 PAMs.[1][7] (Context derived from chemical structure analysis in search results).

Sources

Application Note: In Vivo Dosing Protocol for BMT-145027 in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMT-145027 is a potent, selective Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike orthosteric agonists, BMT-145027 lacks intrinsic agonist activity, potentiating the receptor's response to glutamate only when the endogenous ligand is present. This "activity-dependent" mechanism minimizes the risk of receptor desensitization and excitotoxicity often associated with direct agonists.

This guide provides a standardized protocol for the formulation and in vivo administration of BMT-145027 in rodent models (mice/rats). It focuses on achieving consistent plasma exposure to evaluate cognitive efficacy, specifically in assays like Novel Object Recognition (NOR).

Key Pharmacological Parameters:

  • Target: mGluR5 (Allosteric Site; Non-MPEP/MTEP site).

  • Potency: EC₅₀ = 47 nM.[1][2][3][4]

  • Efficacy Dose: 10–30 mg/kg (Mouse).

  • Plasma Exposure: ~2800 nM (Total) at 30 mg/kg.[3][4]

Mechanism of Action & Rationale

BMT-145027 functions by binding to a distinct allosteric site on the mGluR5 transmembrane domain. It lowers the threshold for glutamate activation, thereby amplifying G_q/11-mediated signaling. This leads to intracellular calcium mobilization and the subsequent potentiation of NMDA receptor currents, a pathway critical for synaptic plasticity and cognitive function.

Diagram 1: BMT-145027 Signaling Cascade

The following diagram illustrates how BMT-145027 potentiates NMDAR signaling via mGluR5 modulation without direct activation.

G Glutamate Glutamate (Endogenous Ligand) mGluR5 mGluR5 Receptor (7-TM Domain) Glutamate->mGluR5 Orthosteric Binding BMT BMT-145027 (PAM) BMT->mGluR5 Allosteric Binding (Potentiation) Gq Gq/11 Protein mGluR5->Gq Signal Transduction PLC PLCβ Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca PKC PKC Activation Ca->PKC NMDAR NMDA Receptor Potentiation PKC->NMDAR Phosphorylation Cognition Enhanced Synaptic Plasticity (LTP) NMDAR->Cognition

Caption: BMT-145027 binds allosterically to mGluR5, amplifying Glutamate-induced Gq signaling and NMDAR potentiation.[2]

Formulation Protocol

BMT-145027 is a lipophilic small molecule (MW: 438.84). It has poor water solubility and requires a co-solvent system for stable in vivo delivery. Do not use simple saline or PBS , as this will lead to precipitation and inconsistent dosing.

Recommended Vehicle System

Composition: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline (or ddH₂O).

ComponentFunctionFinal Concentration
DMSO (Dimethyl sulfoxide)Primary Solubilizer5% (v/v)
PEG300 (Polyethylene glycol)Co-solvent/Stabilizer30% (v/v)
Tween 80 (Polysorbate 80)Surfactant5% (v/v)
Saline (0.9% NaCl)Diluent/Bulking Agent60% (v/v)
Step-by-Step Preparation (Example: 10 mL Batch @ 3 mg/mL)

Target Dose: 30 mg/kg | Injection Volume: 10 mL/kg

  • Weighing: Accurately weigh 30 mg of BMT-145027 powder.

  • Primary Dissolution: Add 0.5 mL of 100% DMSO to the powder.

    • Action: Vortex vigorously and/or sonicate at 37°C until the solution is completely clear. Critical Step: Ensure no particles remain before proceeding.

  • Co-solvent Addition: Add 3.0 mL of PEG300.

    • Action: Vortex to mix. The solution should remain clear.

  • Surfactant Addition: Add 0.5 mL of Tween 80.

    • Action: Vortex gently to avoid excessive foaming.

  • Final Dilution: Slowly add 6.0 mL of warm (37°C) Saline/Water while vortexing.

    • Note: Add the saline dropwise or in small aliquots to prevent "crashing out" (precipitation).

  • Verification: Inspect the final solution. It should be a clear, colorless to slightly yellow liquid. If cloudy, sonicate further.

In Vivo Dosing Strategy

For behavioral assays like Novel Object Recognition (NOR), timing is critical to align peak plasma concentration (Tmax) with the testing window.

Dosing Groups & Regimen
GroupTreatmentDoseRouteVolumeTiming
1 Vehicle Control0 mg/kgIP / PO10 mL/kgT-30 to 60 min
2 Low Dose10 mg/kgIP / PO10 mL/kgT-30 to 60 min
3 High Dose (Efficacy)30 mg/kgIP / PO10 mL/kgT-30 to 60 min
  • Route: Intraperitoneal (IP) is recommended for acute behavioral studies to ensure rapid absorption. Oral Gavage (PO) is viable for chronic dosing but requires pilot PK verification.

  • Pre-treatment Time: Administer 30–60 minutes prior to the behavioral task (e.g., the "Choice" phase of NOR).

Experimental Workflow

The following diagram outlines the timeline for a standard acute efficacy study in mice.

Workflow T_Minus_24h T - 24h Habituation T_Minus_1h T - 1h Acclimatization T_Minus_24h->T_Minus_1h Acclimation T_0 T = 0 Dosing (IP/PO) T_Minus_1h->T_0 Baseline T_Plus_30 T + 30-60m Testing Phase T_0->T_Plus_30 Absorption (Wait Time) T_End T + 2h Tissue Collect T_Plus_30->T_End Behavioral Scoring

Caption: Experimental timeline for acute BMT-145027 administration in behavioral assays.

Expected Outcomes & Troubleshooting

Validating the Model
  • Efficacy Signal: At 30 mg/kg, treated mice should show a Discrimination Index (DI) significantly higher than vehicle controls in the NOR task, indicating improved recognition memory.

  • Plasma Levels: Satellite PK animals dosed at 30 mg/kg should exhibit total plasma concentrations near 2800 nM at 1-hour post-dose.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation in Syringe Rapid cooling or poor mixingKeep formulation warm (37°C); inject immediately after loading.
Sedation/Motor Deficits Off-target effects or overdoseVerify dose calculation. Perform Rotarod test to rule out motor impairment (mGluR5 PAMs generally lack sedative effects).
No Efficacy Low exposure or incorrect timingIncrease pre-treatment time to 60 mins. Verify formulation solubility.

References

  • Ace Therapeutics. (n.d.). BMT-145027 Product Datasheet. Retrieved from [Link]

  • PatSnap Synapse. (n.d.). BMT-145027 Drug Profile and Mechanism. Retrieved from [Link]

Sources

Calcium mobilization assay with BMT-145027

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Calcium Mobilization Assays for the Characterization of BMT-145027 (mGluR5 PAM)

Executive Summary

This application note details the optimized protocol for characterizing BMT-145027 , a highly potent and selective Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 5 (mGluR5).[1] Unlike orthosteric agonists, BMT-145027 binds to a distinct allosteric site (non-MPEP site) and possesses no intrinsic agonist activity .[1] Therefore, standard agonist protocols will yield false negatives.[1]

This guide outlines a Potentiation Assay workflow designed to measure the ability of BMT-145027 to lower the activation threshold of mGluR5 in the presence of a sub-maximal concentration (EC


) of Glutamate or DHPG.[1]

Key Pharmacological Parameters (Reference):

Parameter Value Note

| Target | mGluR5 (Gq-coupled) | Activates PLC/IP3/Ca


 pathway |
| Mechanism  | Positive Allosteric Modulator (PAM) | Requires co-agonist for activation |
| Potency (EC

)
| ~47 nM | High affinity | | Intrinsic Activity | None | Inactive in absence of Glutamate | | Binding Site | Non-MPEP / Non-CPPHA | Novel allosteric pocket |[1]

Mechanistic Principles & Signaling Pathway

mGluR5 is a G


q-coupled GPCR.[1] Upon activation, it triggers the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) via Phospholipase C 

(PLC

), generating Inositol 1,4,5-trisphosphate (IP3).[1] IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid release of intracellular calcium stores.[1]

The PAM Effect: BMT-145027 induces a conformational change that stabilizes the active state of the receptor only when the orthosteric ligand (Glutamate) is bound, effectively shifting the Glutamate dose-response curve to the left (increasing potency).[1]

Figure 1: mGluR5 Signaling and PAM Interaction[1]

mGluR5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Glu Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active Conformation) Glu->mGluR5 Binds Orthosteric Site BMT BMT-145027 (PAM) BMT->mGluR5 Binds Allosteric Site (Potentiation) Gq Gαq Protein mGluR5->Gq Activates PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Mobilization

Caption: BMT-145027 binds allosterically to mGluR5, enhancing Gq signaling and subsequent Calcium mobilization only in the presence of Glutamate.[1]

Experimental Protocol

Objective: Determine the EC


 of BMT-145027 by measuring calcium flux in the presence of an EC

concentration of Glutamate.[1]
A. Materials & Reagents
  • Cell Line: HEK293 stably expressing human mGluR5 (or CHO-mGluR5).[1]

  • Compound: BMT-145027 (Solubilize in 100% DMSO to 10 mM stock).

  • Agonist: L-Glutamate (Prepare fresh in assay buffer).[1]

  • Calcium Dye: Fluo-4 AM, Calcium 6, or equivalent (Molecular Devices/Thermo Fisher).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4. (Add 2.5 mM Probenecid to prevent dye efflux).[1]

  • Instrumentation: FLIPR (Tetra/Penta) or Hamamatsu FDSS.

B. Workflow Diagram

Workflow Step1 1. Cell Plating (24h prior, 50k cells/well) Step2 2. Dye Loading (60 min @ 37°C) Step1->Step2 Step3 3. BMT-145027 Addition (Pre-incubation 10-15 min) Step2->Step3 Step4 4. Agonist Injection (Glutamate EC20) Step3->Step4 Step5 5. Read Fluorescence (Ex 488nm / Em 525nm) Step4->Step5

Caption: Two-step addition protocol is critical. BMT-145027 must equilibrate with the receptor BEFORE the agonist triggers the flux.[1]

C. Step-by-Step Methodology

Phase 1: Agonist EC


 Determination (Prerequisite) 
Before testing BMT-145027, you must define the "sub-maximal" Glutamate concentration.[1]
  • Prepare a serial dilution of Glutamate (e.g., 100 µM down to 1 nM).[1]

  • Inject Glutamate into dye-loaded mGluR5 cells.[1]

  • Calculate the EC

    
     (concentration producing 20% of max response).[1] Typical EC
    
    
    
    for Glutamate on mGluR5 is 1–3 µM.[1]

Phase 2: BMT-145027 Potentiation Assay

  • Cell Preparation: Plate mGluR5-HEK293 cells in 384-well black/clear-bottom plates (15,000 cells/well) in culture medium. Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Calcium-6 dye (containing 2.5 mM Probenecid).[1] Incubate for 60 min at 37°C, then 15 min at RT.

  • Compound Plate Prep (Source Plate A): Prepare 5x concentrated BMT-145027 in Assay Buffer (0.5% DMSO final). Range: 10 µM to 0.1 nM (1:3 dilution).[1]

  • Agonist Plate Prep (Source Plate B): Prepare 5x concentrated Glutamate at the EC

    
     level determined in Phase 1.
    
  • Run Assay (FLIPR/FDSS):

    • Baseline: Read for 10 seconds.

    • Addition 1 (PAM): Add BMT-145027.[1][2][3][4][5][6] Read for 180 seconds. Note: You should see NO calcium flux here if the compound is a pure PAM.[1]

    • Addition 2 (Agonist): Add Glutamate (EC

      
      ).[1] Read for 120 seconds.
      
    • Detection: Measure the peak Relative Fluorescence Units (RFU) after Addition 2.

Data Analysis & Interpretation

Calculate the response as % Potentiation or Fold Shift .

Formula:


[1]

Expected Results Table:

ConditionExpected Calcium TraceInterpretation
Buffer + Glutamate (EC

)
Low/Moderate PeakBaseline agonist response.[1]
BMT-145027 (High Dose) + Buffer Flat Line (No Peak)Confirms no intrinsic agonist activity.[1]
BMT-145027 (High Dose) + Glu (EC

)
High Peak (Maximal) Positive Allosteric Modulation.[1]
MPEP (Antagonist) + Glu Flat LineNegative Control (Blockade).[1]

Validating the Result: A successful assay will generate a sigmoidal dose-response curve for BMT-145027 with an EC


 near 47 nM .[1]

Troubleshooting & Critical Factors

  • The "Silent" Compound: If BMT-145027 shows no signal, ensure you are adding the Agonist (Glutamate) in the second step.[1] BMT-145027 is silent on its own.[1]

  • Timing is Key: The pre-incubation (Addition 1) allows the PAM to bind the allosteric site.[1] If you add them simultaneously, kinetics may mask the potentiation effect.[1]

  • Glutamate Stability: Glutamate oxidizes and degrades.[1] Use fresh aliquots.

  • DMSO Tolerance: Ensure final DMSO concentration is <0.5%, as DMSO can cause non-specific calcium release or membrane instability.[1]

References

  • Discovery of BMT-145027

    • Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators.[1][3][6]

    • Source: ACS Medicinal Chemistry Letters (via NIH/PubMed).[1]

    • URL:[Link]

  • General Calcium Flux Methodology

    • Title: Measurement of Intracellular Calcium Signaling Using FLIPR.[1]

    • Source: Assay Guidance Manual (NCBI).[1]

    • URL:[Link]

  • Compound Properties (Vendor Data)

    • Title: BMT-145027 Product Datasheet (MedChemExpress).[1][7]

    • Source: MedChemExpress.[1][7][8]

Sources

BMT-145027: A Novel Positive Allosteric Modulator of mGluR5 for Investigating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intricate Dance of Synaptic Plasticity and the Promise of mGluR5 Modulation

Synaptic plasticity, the remarkable ability of synapses to strengthen or weaken over time, forms the cellular basis of learning and memory.[1] This dynamic process is governed by a complex interplay of neurotransmitters, receptors, and intracellular signaling cascades. Among the key players in the regulation of synaptic strength is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor that fine-tunes neuronal excitability and modulates the induction of long-lasting changes in synaptic efficacy.[2][3]

BMT-145027, a potent and selective positive allosteric modulator (PAM) of mGluR5, has emerged as a valuable pharmacological tool for dissecting the role of this receptor in synaptic plasticity.[4] Developed by Bristol Myers Squibb, BMT-145027 enhances the response of mGluR5 to its endogenous ligand, glutamate, without directly activating the receptor.[4] This mode of action allows for a more physiologically relevant potentiation of mGluR5 signaling, making it an ideal probe for studying its involvement in processes such as long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6]

This application note provides a comprehensive guide for researchers utilizing BMT-145027 to investigate synaptic plasticity. We will delve into the underlying molecular mechanisms, provide a detailed protocol for studying the effects of BMT-145027 on LTP in hippocampal slices, and offer insights into data interpretation and experimental design.

The Mechanistic Underpinnings: BMT-145027 and the mGluR5 Signaling Cascade

BMT-145027 exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that potentiates its activation by glutamate. The canonical signaling pathway initiated by mGluR5 activation involves the Gαq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[3] This rise in intracellular Ca2+ is a critical trigger for many forms of synaptic plasticity, including LTP.[7] DAG, along with Ca2+, activates protein kinase C (PKC), which can phosphorylate a variety of downstream targets, including the N-methyl-D-aspartate receptor (NMDAR).[7]

The interplay between mGluR5 and the NMDAR is particularly crucial for synaptic plasticity.[4] Activation of mGluR5 can potentiate NMDAR function, a key event in the induction of many forms of LTP.[8] This potentiation is thought to occur through both direct and indirect mechanisms, including PKC-mediated phosphorylation of NMDAR subunits and the modulation of intracellular Ca2+ levels.

BMT_145027_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds BMT145027 BMT-145027 BMT145027->mGluR5 Potentiates Gaq Gαq mGluR5->Gaq Activates NMDAR NMDAR CaMKII CaMKII NMDAR->CaMKII Ca²⁺ Influx Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release ER->Ca2_release Releases Ca²⁺ Ca2_release->PKC Activates PKC->NMDAR Phosphorylates (Potentiates) LTP LTP Induction CaMKII->LTP

Figure 1: Simplified signaling pathway of BMT-145027-mediated potentiation of mGluR5 and its downstream effects leading to LTP induction.

Experimental Protocol: Investigating the Effect of BMT-145027 on Long-Term Potentiation in Hippocampal Slices

This protocol outlines a standard electrophysiological approach to assess the impact of BMT-145027 on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
BMT-145027(Specify Supplier)(Specify Catalog #)
Artificial Cerebrospinal Fluid (aCSF) componentsSigma-AldrichVarious
Sucrose-based cutting solution componentsSigma-AldrichVarious
Adult C57BL/6J mice (6-8 weeks old)The Jackson Laboratory000664
Vibrating microtome (vibratome)Leica BiosystemsVT1200 S
Electrophysiology rig with amplifier and digitizerMolecular DevicesAxon CNS
Borosilicate glass capillariesSutter InstrumentBF150-86-10
Concentric bipolar stimulating electrodeFHC, Inc.(Specify Model)
Data acquisition and analysis softwareMolecular DevicespCLAMP
Solutions Preparation
  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.

  • Sucrose-based cutting solution (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgSO₄, 10 D-glucose. Keep ice-cold and continuously bubbled with 95% O₂/5% CO₂.

  • BMT-145027 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Further dilute in aCSF to the desired final concentration on the day of the experiment. The final DMSO concentration in the recording chamber should not exceed 0.1%.

Step-by-Step Protocol
  • Hippocampal Slice Preparation: a. Anesthetize a C57BL/6J mouse and decapitate. b. Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution. c. Prepare 350-400 µm thick coronal or horizontal hippocampal slices using a vibratome. d. Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover. e. After recovery, maintain slices at room temperature in oxygenated aCSF until recording.

  • Electrophysiological Recording: a. Transfer a single slice to the recording chamber of the electrophysiology rig, continuously perfused with oxygenated aCSF at 30-32°C. b. Place a concentric bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). c. Determine the stimulus intensity that elicits a fEPSP with a slope that is 30-40% of the maximal response.

  • Baseline Recording and Drug Application: a. Record stable baseline fEPSPs every 30 seconds for at least 20 minutes. b. After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of BMT-145027. Based on its EC₅₀ of 47 nM and protocols for similar mGluR5 PAMs, a concentration range of 100 nM to 1 µM is a reasonable starting point. c. Perfuse with the BMT-145027 solution for at least 20 minutes prior to LTP induction to allow for equilibration.

  • LTP Induction and Post-Tetanic Recording: a. Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. b. Immediately after TBS, resume recording fEPSPs every 30 seconds for at least 60 minutes to monitor the induction and maintenance of LTP.

  • Data Analysis: a. Measure the slope of the fEPSP for each time point. b. Normalize the fEPSP slopes to the average baseline slope. c. Compare the magnitude of LTP (the percentage increase in fEPSP slope 60 minutes post-TBS) in the presence and absence of BMT-145027. d. Statistical significance can be determined using appropriate tests, such as a Student's t-test or ANOVA.

LTP_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Recovery in aCSF (≥30 min) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Electrode Placement Recovery->Recording_Setup Baseline Baseline Recording (≥20 min) Recording_Setup->Baseline Drug_App BMT-145027 Application (≥20 min) Baseline->Drug_App LTP_Induction LTP Induction (TBS) Drug_App->LTP_Induction Post_LTP Post-Induction Recording (≥60 min) LTP_Induction->Post_LTP Data_Analysis Data Analysis Post_LTP->Data_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing BMT-145027 for mGluR5 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: BMT-145027 Concentration Optimization | Role: Senior Application Scientist

Executive Summary

BMT-145027 is a highly selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike orthosteric agonists, it binds to an allosteric site (transmembrane domain) to potentiate the receptor's response to glutamate.

Critical Technical Parameter: BMT-145027 exhibits an EC50 of ~47 nM [1].[1] Common Pitfall: Users often treat PAMs like agonists. BMT-145027 has no inherent agonist activity.[1][2][3] It requires the presence of an orthosteric agonist (e.g., Glutamate or DHPG) to function.

This guide provides troubleshooting workflows to optimize concentration ranges, ensuring robust signal-to-noise ratios in calcium flux and electrophysiological assays.

Part 1: Solubility & Stock Preparation (The Foundation)

User Query: "My BMT-145027 stock solution is cloudy or precipitating upon dilution."

Technical Insight: BMT-145027 (MW: 438.83 g/mol ) is hydrophobic. While soluble in DMSO, its solubility limit is lower than many standard small molecules. Forcing high-concentration stocks (e.g., >10 mM) often leads to "crash-out" events in aqueous buffers.

Solubility Data & Preparation Protocol
SolventMax SolubilityMolarity EquivalentStability (Stock)
DMSO ~2 mg/mL~4.56 mM -80°C (6 months)
Ethanol < 1 mg/mLNot RecommendedUnstable
Water/PBS InsolubleN/AImmediate Precipitation

Corrective Workflow:

  • Stock Concentration: Do not attempt to make a standard 10 mM stock. Prepare a 4 mM stock in 100% anhydrous DMSO.

  • Sonication: Sonicate for 5–10 minutes at 37°C if visual particulates persist.

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to the assay well. Create an intermediate dilution (e.g., 10x or 100x) in assay buffer containing 0.1% BSA or 0.01% Pluronic F-127 . These carriers prevent the compound from sticking to plasticware before it reaches the cells.

Part 2: Experimental Design & Signaling Logic

User Query: "I am seeing no response in my FLIPR/Calcium assay, even at 10 µM."

Technical Insight: As a PAM, BMT-145027 does not trigger Ca2+ release on its own. It increases the potency and efficacy of glutamate. If your assay buffer lacks an agonist, or if the agonist concentration is saturating (EC100), the PAM effect will be masked.

Mechanism of Action Visualization

The following diagram illustrates the dependency of BMT-145027 on the orthosteric agonist to trigger the Gq-signaling cascade.

mGluR5_Signaling cluster_logic Logic Gate: AND Agonist Glutamate / DHPG (Orthosteric Agonist) Receptor mGluR5 Receptor (7-TM GPCR) Agonist->Receptor  Binds Orthosteric Site   PAM BMT-145027 (Allosteric Modulator) PAM->Receptor  Binds Transmembrane Site   Gq Gq Protein Activation Receptor->Gq  Conformational Change   PLC PLCβ (Phospholipase C) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release (Signal) IP3->Ca

Figure 1: BMT-145027 potentiates mGluR5 signaling via the Gq-PLC-IP3 pathway only in the presence of an agonist.

Part 3: Validated Assay Protocol (Calcium Flux)

User Query: "What concentrations should I use to calculate the EC50?"

Technical Insight: Since the literature EC50 is 47 nM [1], your assay window must span 3 logs around this value. Furthermore, you must "clamp" the agonist concentration at a sub-maximal level (typically EC20) to allow the PAM to show its potentiating effect.

Step-by-Step Optimization Protocol

1. Determine Agonist EC20 (Pre-Test):

  • Run a dose-response curve for DHPG (selective mGluR5 agonist) without BMT-145027.

  • Calculate the concentration producing 20% of the maximal response (EC20). This is usually between 100 nM – 300 nM for DHPG depending on cell line density.

2. BMT-145027 Titration (The PAM Assay): Prepare a 10-point serial dilution of BMT-145027.

Dilution PointConcentration (nM)Rationale
High Anchor 10,000 (10 µM)Detects off-target/toxicity limits.
Upper Response 3,000Full receptor occupancy.
Saturating 1,000Expected Emax plateau.
Mid-High 300~6x EC50.
EC50 Target 100 Near expected inflection.
Mid-Low 30 Near expected inflection.
Low Response 10Onset of potentiation.
Baseline 3Minimal effect.
Null 1No effect.
Vehicle 0 (DMSO only)Negative control.

3. Execution Steps:

  • Seed Cells: HEK293-mGluR5 or primary astrocytes in 384-well black/clear plates.

  • Dye Loading: Load Calcium-sensitive dye (e.g., Fluo-4 AM) for 45 mins.

  • Pre-Incubation (Critical): Add BMT-145027 dilutions first. Incubate for 10–15 minutes . This allows the PAM to equilibrate with the allosteric site.

  • Stimulation: Inject the EC20 concentration of DHPG (determined in Step 1) to all wells.

  • Read: Measure fluorescence kinetics immediately upon DHPG injection.

Part 4: Troubleshooting & FAQs

Q1: I see a bell-shaped dose-response curve (signal drops at >3 µM). Is this toxicity?

  • Diagnosis: Likely yes, or solubility issues.

  • Explanation: At >3 µM, BMT-145027 is near its solubility limit in aqueous buffer (approx 4.5 µM). Micro-precipitation scatters light in fluorescence assays, reducing signal. Alternatively, high concentrations of PAMs can sometimes induce receptor internalization or desensitization.

  • Fix: Cap your top concentration at 3 µM. If the plateau is reached, higher concentrations provide no extra data.

Q2: Can I use Glutamate instead of DHPG?

  • Diagnosis: Yes, but with caution.

  • Explanation: Glutamate activates all mGluRs (1–8) and iGluRs. If you are using primary neuronal cultures, Glutamate will trigger NMDA/AMPA receptors, drowning out your mGluR5 signal.

  • Fix: Use DHPG (specific Group I agonist) for primary cells. For stable cell lines expressing only mGluR5, Glutamate is acceptable but requires rapid addition as it is metabolized quickly.

Q3: The literature says 30 mg/kg for in vivo. How does that translate to my petri dish?

  • Diagnosis: Do not conflate in vivo dosing with in vitro molarity.

  • Explanation: In vivo dosing accounts for blood-brain barrier penetration and metabolism. Plasma concentrations in mice dosed at 30 mg/kg reached ~2800 nM [2].[3][4]

  • Fix: For in vitro work, 2800 nM (2.8 µM) is a supramaximal dose. Stick to the 47 nM EC50 range.[1][3] Using 2.8 µM in vitro is acceptable for "maximal effect" studies but unnecessary for potency determination.

References
  • Williams, R., et al. (2008). Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGluR5).[1][2][3] (General grounding on mGluR5 PAM assay design). Retrieved from [Link]

Sources

Troubleshooting BMT-145027 insolubility in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMT-145027 is a potent, positive allosteric modulator (PAM) of mGluR5 used extensively in neuroscience research.[1] Users frequently report precipitation when transitioning from organic stock solutions to aqueous buffers (PBS, aCSF, or culture media).[1]

The Root Cause: BMT-145027 possesses a highly planar, lipophilic structure (Fsp³ ≈ 0.[1]17) with halogenated motifs (–Cl, –CF₃).[1] This "brick dust" character leads to strong intermolecular


-

stacking, resulting in high crystal lattice energy and poor thermodynamic solubility in water (< 1 µg/mL).[1]

This guide provides validated protocols to overcome these physicochemical limitations without compromising biological activity.

Part 1: Quick Diagnostic Guide (FAQ)

Q1: My 10 mM DMSO stock is cloudy. Is this normal? A: Yes, this is a common error.[1] BMT-145027 has a lower saturation point in DMSO than many standard small molecules.[1][2]

  • Diagnosis: You likely exceeded the solubility limit.[1]

  • Fix: Do not attempt stock concentrations > 4.5 mM (approx. 2 mg/mL) . Forcing higher concentrations requires excessive heat, which may degrade the compound over time.[1]

Q2: The compound precipitates immediately upon adding to PBS. A: This is "Crash-Out" precipitation.[1]

  • Mechanism: Adding a hydrophobic DMSO stock directly to a static aqueous buffer creates local regions of high water content, forcing the compound out of solution before it can disperse.[1]

  • Fix: Use the "Spike-Vortex" method (see Protocol B) or switch to a cyclodextrin-based vehicle.

Q3: Can I use acidification (HCl) to dissolve it? A: Not recommended. While the pyrazolopyridine core has a theoretical protonation site, the pKa is likely too low for physiological buffers to maintain solubility without reaching toxic pH levels.[1] Furthermore, acidic conditions may hydrolyze the nitrile group.[1]

Part 2: Solubilization Protocols
Protocol A: Preparation of Stable Stock Solution

Target Concentration: 4.5 mM (~2 mg/mL)

  • Weighing: Accurately weigh BMT-145027 powder.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol if possible, as BMT-145027 solubility is significantly lower in alcohols.[1]

  • Dissolution:

    • Add DMSO to the vial.[1]

    • Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is mandatory.[1]

    • Note: If particles remain, add more DMSO to lower concentration to 2 mM.[1]

  • Storage: Aliquot immediately into amber glass vials (to prevent plastic leaching and light degradation). Store at -80°C.

Protocol B: The "Step-Down" Dilution (For Cellular Assays)

Use this for preparing working solutions (e.g., 1 µM – 10 µM) in aqueous media.[1][2]

The Principle: Prevent "shock" precipitation by maintaining intermediate solvent polarity.[1]

StepActionTechnical Rationale
1 Thaw 4.5 mM DMSO stock at 37°C. Vortex until clear.Ensures no micro-crystals act as nucleation sites.
2 Prepare an Intermediate Dilution (100x of final conc) in 100% DMSO.Keeps the compound soluble while lowering concentration.[1]
3 Rapid Spike: Place the aqueous buffer (warmed to 37°C) on a vortex mixer. While vortexing, inject the DMSO intermediate into the center of the vortex.[1]High shear stress disperses the DMSO molecules before the drug can self-aggregate.[1]
4 Equilibration: Incubate at 37°C for 15 mins. Check for turbidity.[1]Allows system to reach equilibrium.[1]
Protocol C: Cyclodextrin Complexation (For In Vivo/High Conc.)

Recommended for animal dosing or concentrations > 10 µM in buffer.[1]

Reagents: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][2]
  • Prepare 20% (w/v) HP-

    
    -CD  in PBS or Saline.[1] Filter sterilize (0.22 µm).
    
  • Dissolve BMT-145027 in a minimal volume of DMSO (e.g., to make a 100x concentrate).

  • Add the DMSO concentrate slowly (dropwise) to the stirring HP-

    
    -CD solution.
    
  • Sonicate for 20 minutes. The cyclodextrin encapsulates the hydrophobic drug, shielding it from water.[1]

Part 3: Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Cloudy Stock (DMSO) Concentration > 5 mMDilute with fresh DMSO to < 2 mg/mL.[1][2] Warm to 40°C.
White precipitate in Buffer "Crash-out" due to rapid polarity changeUse Protocol B (Vortex Spike). Ensure DMSO < 0.1% final if possible, or use HP-

-CD.[1][2]
Loss of biological activity Compound adhered to plasticwareBMT-145027 is lipophilic and sticks to polypropylene.[1][2] Use glass or low-binding plastic tips/tubes.
Precipitate after freezing Freeze-thaw instabilityDo not refreeze aqueous dilutions.[1][2] Prepare fresh daily.
Part 4: Mechanism of Insolubility (Visualized)

The following diagram illustrates the decision logic for troubleshooting BMT-145027 solubility based on the desired application.

BMT_Solubility_Workflow Start Start: BMT-145027 Powder SolventSelect Select Primary Solvent Start->SolventSelect DMSO_Check Is Conc. > 4.5 mM? SolventSelect->DMSO_Check Dissolve Stock_Prep Prepare Stock in DMSO (Max 2 mg/mL) DMSO_Check->Stock_Prep No Fail Precipitation Risk! Dilute Stock DMSO_Check->Fail Yes App_Select Select Application Stock_Prep->App_Select Cell_Assay Cellular Assay (Low Conc < 10 µM) App_Select->Cell_Assay In_Vivo In Vivo / High Conc (> 10 µM) App_Select->In_Vivo Method_A Method: Vortex Spiking (Keep DMSO < 0.1%) Cell_Assay->Method_A Method_B Method: HP-beta-CD (Encapsulation) In_Vivo->Method_B Success Clear Solution Ready for Assay Method_A->Success Method_B->Success Fail->Stock_Prep Dilute

Figure 1: Decision tree for BMT-145027 formulation. Blue nodes indicate decision points; Red nodes indicate critical methods; Green indicates successful endpoints.

References
  • TargetMol. (2023). BMT-145027 Product Datasheet & Solubility Information. Retrieved from [1][2]

    • Citation for DMSO solubility limit (2 mg/mL) and stability.
  • MedChemExpress. (2023).[1] BMT-145027: mGluR5 Positive Allosteric Modulator. Retrieved from [1][2]

    • Citation for in vivo pharmacokinetics and chemical structure analysis.
  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

    • Foundational text on lipophilicity and solubility issues in drug discovery.
  • Brewster, M. E., & Loftsson, T. (2007).[1][3] "Cyclodextrins as pharmaceutical solubilizers". Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

    • Authoritative source for the Cyclodextrin (Protocol C)

Sources

Addressing high background signal in BMT-145027 assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BMT-145027 Assays

A Guide to Troubleshooting High Background Signal

Welcome to the technical support guide for the BMT-145027 assay platform. As a Senior Application Scientist, I've designed this resource to help you diagnose and resolve one of the most common issues encountered in sensitive immunoassays: high background signal. A high background can mask the true signal from your samples, reducing assay sensitivity and potentially invalidating your results.[1]

This guide is structured to walk you through a logical troubleshooting process, from identifying the pattern of the high background to pinpointing and resolving the root cause.

The Troubleshooting Pathway: A Visual Guide

Before diving into specific issues, let's visualize the troubleshooting workflow. High background problems can generally be categorized by their appearance on the plate (uniform vs. localized) and then further narrowed down to reagent, procedural, or environmental causes.

Caption: How blocking agents prevent non-specific antibody binding.

Section 2: Procedural and Environmental Issues

Q4: I'm seeing high, inconsistent background across the plate, and my replicate wells have poor precision. What procedural step should I focus on?

A4: The washing steps are the most likely culprit. Insufficient washing is a very common cause of high and variable background. [1][2]

  • Cause & Logic: The purpose of washing is to remove all unbound reagents, particularly the enzyme-conjugated antibody, from the wells. [3]If this removal is incomplete, residual antibody will react with the substrate, causing false-positive signals. Inconsistent washing technique leads to high variability between wells.

  • Troubleshooting Steps:

    • Increase Wash Volume and Number: Ensure you are using a sufficient volume to completely fill the well (e.g., 300-400 µL for a standard 96-well plate). [4]Increase the number of wash cycles from 3 to 4 or 5. [1][5]

    • Introduce a Soak Step: Allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration can help dislodge weakly bound antibodies more effectively. [1][6]

    • Verify Plate Washer Performance: If using an automated washer, check for clogged pins that may lead to inefficient aspiration or dispensing in certain wells. [4]Manually washing a test plate can help determine if the washer is the issue. See Protocol C for wash optimization.

    • Final Aspiration Technique: After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on a stack of clean paper towels. [6]Any remaining droplets can dilute subsequent reagents and affect results.

Q5: The background is highest in the outer wells of my 96-well plate. What is this "edge effect" and how can I prevent it?

A5: The "edge effect" is a well-known phenomenon in plate-based assays, often caused by temperature gradients or evaporation. [7][8][9]

  • Cause & Logic: The outer wells of a plate are more exposed to the external environment and can experience faster temperature changes and higher rates of evaporation during incubation steps. [10]This can alter reaction kinetics and concentrate reagents, leading to artificially higher signals.

  • Troubleshooting Steps:

    • Ensure Proper Plate Sealing: Use high-quality plate sealers and ensure they are applied firmly and evenly to all wells.

    • Use a Water Bath for Incubation: Incubating the plate in a humidified chamber or a water bath can help maintain a more uniform temperature across the plate.

    • Create a Humidity Barrier: A simple and effective technique is to fill the outer wells of the plate with sterile water or buffer instead of samples or reagents. [11]This creates a humidity buffer for the inner experimental wells.

    • Allow Reagents to Reach Room Temperature: Ensure all reagents, buffers, and the plate itself are equilibrated to room temperature (18–25°C) before starting the assay to minimize thermal gradients. [4]

Q6: My substrate development time seems too fast, and the background rises quickly. What's wrong?

A6: This could be due to prolonged incubation times, incorrect temperatures, or overly concentrated reagents.

  • Cause & Logic: The enzymatic reaction of HRP with its substrate is time and temperature-dependent. [12]If incubation with the detection antibody is too long or at too high a temperature, more non-specific binding can occur. [6]Similarly, if the substrate reaction is allowed to proceed for too long, even a small amount of non-specifically bound enzyme can generate a significant background signal.

  • Troubleshooting Steps:

    • Optimize Incubation Times: Adhere strictly to the times specified in the protocol. [6]If you are developing your own assay, you may need to test shorter incubation times for the detection antibody.

    • Control Temperature: Do not run incubations near heat sources, in direct sunlight, or under air vents. [4]Ensure your incubator is calibrated correctly.

    • Monitor Substrate Development: Read the plate at several time points (e.g., 10, 15, and 20 minutes) after adding the substrate. This will help you identify the optimal window where the specific signal is strong, but the background is still low. Stop the reaction when the highest standard reaches about 80-90% of the reader's maximum OD.

In-Depth Optimization Protocols

Protocol A: Detection Antibody Titration (Checkerboard Method)

This protocol helps determine the optimal concentration of your HRP-conjugated detection antibody.

  • Plate Setup: Prepare a 96-well plate coated with the BMT-145027 antigen and properly blocked.

  • Serial Dilution: Prepare a series of 2-fold dilutions of your detection antibody in assay diluent. Start with a concentration 4-5 times higher than the manufacturer's recommendation and perform at least 8 dilutions.

  • Plate Mapping:

    • Rows A-D: Add your zero-analyte control (maximum signal).

    • Rows E-H: Add a mid-range BMT-145027 standard (partial signal inhibition).

  • Add Antibody: Add 100 µL of each antibody dilution to the wells, testing each dilution in quadruplicate (e.g., Dilution 1 in columns 1, 2, 3, 4; Dilution 2 in columns 5, 6, 7, 8, etc.). Include "no antibody" wells as a negative control. [13]

  • Incubate & Develop: Proceed with the standard assay protocol for incubation, washing, and substrate development.

  • Analyze Data: Calculate the average signal for the zero-analyte wells (Max Signal) and the mid-range standard wells (Sample Signal) for each antibody dilution. Determine the Signal-to-Background (S/B) ratio.

Antibody Dilution Avg. Max Signal (OD) Avg. Background (OD) Signal-to-Background (S/B) Ratio Comments
1:1,0002.850.953.0High signal but very high background.
1:2,0002.500.455.6Background is decreasing.
1:4,000 2.10 0.20 10.5 Optimal balance of high signal and low background.
1:8,0001.550.1114.1S/B is high, but max signal is dropping.
1:16,0000.800.0613.3Signal is becoming too low for good sensitivity.

Table 1: Example data from an antibody titration experiment. The optimal dilution provides the best combination of a strong maximum signal and a low background.

Protocol B: Blocking Buffer Optimization

This protocol helps you select the most effective blocking agent for your assay.

  • Prepare Buffers: Prepare several different blocking buffers (e.g., 1% BSA in PBS, 3% BSA in PBS, 5% Non-fat Dry Milk in PBS, and a commercial protein-free blocker).

  • Plate Setup: Coat a 96-well plate with the BMT-145027 antigen.

  • Blocking: Add 200 µL of each different blocking buffer to at least 8 wells each. Incubate according to your standard protocol.

  • Assay Procedure: After blocking, wash the plate and proceed with the assay. In half the wells for each blocker (n=4), run a zero-analyte control. In the other half (n=4), run a "no detection antibody" negative control.

  • Analyze Data: Compare the Optical Density (OD) of the "no detection antibody" wells for each blocking buffer. The buffer that yields the lowest OD in these wells is generally the most effective at preventing non-specific binding of the detection antibody.

Blocking Buffer Avg. OD of "No Detection Ab" Wells Conclusion
1% BSA in PBS0.350Sub-optimal; significant background.
3% BSA in PBS0.210Better, but still some background.
5% Non-Fat Dry Milk0.155Good performance.
Commercial Blocker 0.085 Most effective at reducing background.

Table 2: Example data from a blocking buffer optimization experiment. The goal is to find the buffer that gives the lowest signal in the absence of the specific detection antibody.

Protocol C: Wash Step Optimization

This protocol ensures your washing technique is sufficient to remove unbound reagents.

  • Plate Setup: Run your standard BMT-145027 assay up to the final wash step before substrate addition.

  • Create Wash Groups: Divide the plate into different washing protocol groups.

    • Group 1 (Control): 3 washes, no soak time.

    • Group 2: 5 washes, no soak time.

    • Group 3: 3 washes, with a 30-second soak for each wash.

    • Group 4: 5 washes, with a 30-second soak for each wash.

  • Run Controls: Within each group, ensure you have both zero-analyte (Max Signal) and negative control ("No Detection Ab") wells.

  • Develop and Read: Add substrate, incubate for a fixed time, add stop solution, and read the plate.

  • Analyze Data: Compare the background signal (from negative control wells) and the maximum signal across the different wash protocols. The optimal protocol will produce the lowest background without significantly reducing the maximum signal.

References

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]

  • Innova Biosciences. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems [Video]. YouTube. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2021, August 26). How to deal with the "edge effect" of 96-well plates?. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ELISA Washing Steps. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Wikipedia. (n.d.). Horseradish peroxidase. Retrieved from [Link]

  • Cygnus Technologies. (n.d.). ELISA Plate Washing Guide: Best Practices & Techniques. Retrieved from [Link]

  • ResearchGate. (2017, December 26). What could cause a strong edge effect in ELISA plates? Retrieved from [Link]

  • MyAssays. (n.d.). How to choose and optimize ELISA reagents and procedures. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]

  • Microbe Notes. (2022, May 3). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]

  • LabCluster. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3. Retrieved from [Link]

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Abbexa. (n.d.). Competitive ELISA. Retrieved from [Link]

  • Labtest. (n.d.). Reagents Storage and stability. Precautions and warnings. Retrieved from [Link]

  • Antibodies.com. (n.d.). ELISA Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the blocking buffer and assay diluent in each ELISA. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). ELISA Plate Washing Optimization. Retrieved from [Link]

  • PubMed. (n.d.). An Analytical Protocol for Detecting Antibody Titer Levels in Serum/Saliva by Indirect Enzyme-Linked Immunosorbent Assay (ELISA). Retrieved from [Link]

  • Boster Biological Technology. (n.d.). ELISA Plate Washing Optimization. Retrieved from [Link]

  • ResearchGate. (2022, July 25). How to determine antibody titers for ELISA? Retrieved from [Link]

Sources

Technical Support Center: BMT-145027 High-Concentration Viability Issues

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Product: BMT-145027 (mGluR5 Positive Allosteric Modulator) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

BMT-145027 is a highly specific positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), notably lacking inherent agonist activity at physiological ranges (EC50 ≈ 47 nM) [1, 2].

However, we frequently receive reports of unexpected cell viability loss when researchers escalate concentrations beyond 10–20 µM. In 90% of these cases, the issue is not pharmacological toxicity (on-target effect) but rather physicochemical interference (precipitation) or vehicle toxicity (DMSO overload).

This guide deconstructs the causality of these failures and provides self-validating protocols to distinguish between true cytotoxicity and experimental artifacts.

Part 1: The Diagnostic Framework

Before assuming the compound is toxic, you must validate the delivery system. High-concentration small molecule screens fail primarily due to solubility limits in aqueous media.

Visualizing the Failure Modes

The following flowchart illustrates the logical pathway to diagnose viability drops.

BMT_Troubleshooting_Flow Start Issue: Low Cell Viability at >10 µM BMT-145027 CheckMicroscopy Step 1: Phase Contrast Microscopy (Before Lysis/Reagent Add) Start->CheckMicroscopy Crystals Are crystals/precipitate visible? CheckMicroscopy->Crystals SolubilityIssue Diagnosis: Compound Precipitation (Physical Lysis/Optical Interference) Crystals->SolubilityIssue Yes CheckDMSO Step 2: Calculate Final DMSO % Crystals->CheckDMSO No DMSOLimit Is DMSO > 0.5%? CheckDMSO->DMSOLimit VehicleTox Diagnosis: Vehicle Toxicity (Osmotic Shock/Membrane Permeabilization) DMSOLimit->VehicleTox Yes BioTox Diagnosis: True Pharmacological Toxicity (Off-Target/Apoptosis) DMSOLimit->BioTox No

Figure 1: Logical troubleshooting workflow for differentiating physicochemical artifacts from biological toxicity in BMT-145027 assays.

Part 2: Technical Deep Dive & Solutions
Issue 1: The Solubility Trap (Precipitation)

BMT-145027 is lipophilic. While soluble in DMSO, its solubility drops drastically when diluted into aqueous cell culture media (which is highly polar).

  • The Mechanism: At concentrations >10 µM, the compound may crash out of solution, forming micro-crystals. These crystals can mechanically lyse cells (false positive for toxicity) or scatter light in absorbance assays like MTT (false indication of viability or interference).

  • The Fix: Do not rely on visual clarity of the stock solution. Precipitation happens after addition to the media.

Protocol: The "Spin-Down" Verification

  • Prepare your highest concentration (e.g., 50 µM) in complete media (with serum).

  • Incubate at 37°C for 2 hours (mimicking assay start).

  • Centrifuge the media at 13,000 x g for 10 minutes.

  • Measure the concentration of BMT-145027 in the supernatant via HPLC or LC-MS.

  • Result: If the supernatant concentration is significantly lower than 50 µM, your compound has precipitated.

Issue 2: The Vehicle Limit (DMSO Toxicity)

A common error in dose-response curves is increasing the volume of stock added to achieve higher concentrations, inadvertently raising the DMSO percentage.

Table 1: DMSO Tolerance Thresholds by Cell Type Note: BMT-145027 stock is usually 10 mM or 50 mM in DMSO.

Cell TypeMax Tolerated DMSO (%)Impact of Excess DMSO
Primary Neurons < 0.1%Immediate neurite retraction, apoptosis.
HEK293 / CHO < 0.5%Metabolic slowing, reduced proliferation.
Stem Cells (iPSC) < 0.1%Differentiation bias, detachment.
Hepatocytes < 1.0%Enzyme induction (CYP), stress response.

Corrective Action: Normalize DMSO across ALL wells. If your highest drug concentration requires 0.5% DMSO, your "0 µM" control must also contain 0.5% DMSO.

Issue 3: Off-Target Pharmacology

If solubility and DMSO are controlled, and toxicity persists at >30 µM, you are likely observing off-target effects. While BMT-145027 is selective for mGluR5 [3], high micromolar concentrations can lead to "scaffolding effects" or interaction with other GPCRs.

mGluR5_Pathway BMT BMT-145027 (>30 µM) mGluR5 mGluR5 Receptor (Allosteric Site) BMT->mGluR5 Potentiation OffTarget Off-Target (Unknown GPCRs) BMT->OffTarget Low Affinity Binding Gq Gq Protein mGluR5->Gq PLC PLCβ Gq->PLC Calcium Intracellular Ca2+ Overload PLC->Calcium Excessive Signaling Apoptosis Cell Death (Excitotoxicity) Calcium->Apoptosis OffTarget->Apoptosis Stress Response

Figure 2: Potential toxicity pathways: Excessive Ca2+ mobilization (Excitotoxicity) or off-target interactions at supramaximal concentrations.

Part 3: Frequently Asked Questions (FAQs)

Q1: My MTT assay shows higher absorbance at high BMT-145027 concentrations, but the cells look dead. Why? A: This is a classic artifact. BMT-145027 precipitates at high concentrations. The crystals do not dissolve in the media but do scatter light at 570nm (the MTT reading wavelength), artificially inflating the absorbance values.

  • Solution: Switch to a luminescent ATP-based assay (e.g., CellTiter-Glo) which is less sensitive to precipitate interference, or wash cells carefully with PBS before adding the MTT reagent (though washing may detach dying cells) [4].

Q2: Can I use the in vivo formulation (PEG300/Tween 80) for my cell culture experiments? A: Absolutely not. The in vivo vehicle (often 10% DMSO / 40% PEG300 / 5% Tween 80) [2] is highly toxic to cultured cells. Tween 80 is a detergent that will lyse cell membranes in vitro.

  • Solution: For cell culture, dissolve BMT-145027 in 100% DMSO to create a high-concentration stock (e.g., 50 mM), then dilute at least 1:1000 into the media to keep DMSO < 0.1%.

Q3: Is the cell death due to mGluR5 over-activation (Excitotoxicity)? A: It is unlikely to be direct agonist activity, as BMT-145027 lacks inherent agonism [1]. However, if your media contains high levels of Glutamate (common in standard DMEM), the PAM activity of BMT-145027 will significantly potentiate the response to that background Glutamate, potentially leading to calcium overload and excitotoxicity.

  • Solution: Test the compound in Glutamate-free media or media with dialyzed serum to verify if the toxicity is Glutamate-dependent.

References
  • MedChemExpress. BMT-145027 Product Information & Biological Activity. Retrieved from

  • TargetMol. BMT-145027: Chemical Properties and In Vivo Formulation. Retrieved from

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cell Viability Assays. Bethesda (MD): National Library of Medicine (US). Retrieved from

  • Riss TL, et al. Cell Viability Assays. Assay Guidance Manual. Retrieved from

BMT-145027 Technical Support Center: Optimizing Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers utilizing BMT-145027. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the signal-to-noise ratio (SNR) in your experiments. A high SNR is critical for generating robust and reproducible data, and this resource will equip you with the knowledge to identify and address common sources of noise.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about BMT-145027 and the importance of a high signal-to-noise ratio in your experimental success.

1. What is BMT-145027 and how does it work?

BMT-145027 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5) with a reported EC50 of 47 nM.[1] As a PAM, it does not activate the mGluR5 receptor on its own but enhances the receptor's response to its natural ligand, glutamate.[2][3] This makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes, including schizophrenia and memory.[4]

2. Why is a high signal-to-noise ratio (SNR) crucial in my BMT-145027 experiments?

A high SNR is fundamental to the reliability and interpretability of your data. It ensures that the measured signal is a true representation of the biological effect of BMT-145027, rather than being obscured by random fluctuations or artifacts. A poor SNR can lead to:

  • False negatives: The true effect of BMT-145027 is missed because the signal is too weak compared to the background noise.

  • False positives: High background noise is misinterpreted as a biological signal.

  • Poor reproducibility: Inconsistent noise levels across experiments make it difficult to obtain consistent results.

  • Inaccurate potency and efficacy measurements: A low SNR can distort dose-response curves, leading to erroneous calculations of EC50 and maximal effect.

3. What are the common sources of noise in cell-based assays with BMT-145027?

Noise in cell-based assays can originate from various sources, including:

  • Compound-related issues: Autofluorescence of the compound, poor solubility, and instability in the assay medium.

  • Assay components: Serum interference, phenol red in the medium, and autofluorescence from plastics.

  • Cellular health: Unhealthy or dying cells can produce inconsistent responses and high background.

  • Instrumentation: Improperly calibrated or maintained readers can introduce electronic noise.

  • Experimental technique: Inconsistent cell plating, reagent addition, and washing steps.

The following sections will delve into troubleshooting strategies for these common issues.

II. Troubleshooting Guide: Cell-Based Assays

Cell-based assays, particularly those measuring intracellular calcium mobilization, are a primary method for characterizing mGluR5 modulators like BMT-145027. This guide provides a structured approach to identifying and resolving common issues that lead to a poor SNR.

A. Issue: High Background Fluorescence

High background fluorescence is a frequent problem in fluorescence-based assays and can significantly reduce the SNR.

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Compound Autofluorescence BMT-145027 has a 1H-pyrazolo[3,4-b]pyridine core, a class of N-heteroaromatic compounds that can exhibit fluorescence.[5] This intrinsic fluorescence can contribute to high background.1. Perform a compound-only control: Measure the fluorescence of BMT-145027 in assay buffer at various concentrations without cells. 2. Shift to red-shifted dyes: If using a blue or green fluorescent calcium indicator, consider switching to a red-shifted dye, as compound autofluorescence is often lower at longer wavelengths.[6] 3. Use a "pre-read" step: Measure the fluorescence of the wells after compound addition but before agonist stimulation to establish a baseline for each well that can be subtracted from the final signal.[7]
Media Components Phenol red, a common pH indicator in cell culture media, is fluorescent and can contribute to high background. Serum components can also be a source of autofluorescence.1. Use phenol red-free medium: For the final assay steps, switch to a phenol red-free buffer or medium. 2. Reduce serum concentration: If possible, reduce or eliminate serum from the assay medium. If serum is required for cell health, test different lots of serum to find one with lower background fluorescence.
Cellular Autofluorescence Cells naturally contain fluorescent molecules like NADH and riboflavins, which contribute to background fluorescence. Stressed or dying cells can have higher autofluorescence.1. Ensure cell health: Use cells at a consistent and optimal density, and ensure they are healthy and viable before starting the assay. 2. Optimize cell plating: Uneven cell plating can lead to variability in background fluorescence across the plate. Ensure a uniform cell monolayer.
Plasticware Some microplates, particularly those made of polystyrene, can have intrinsic fluorescence.1. Use low-fluorescence plates: Select black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background.
B. Issue: Weak or No Signal

A weak or absent signal in the presence of BMT-145027 and an agonist can be due to several factors.

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Suboptimal Agonist Concentration As a PAM, BMT-145027 enhances the effect of an agonist. If the agonist concentration is too high (saturating), the potentiating effect of the PAM will be minimal. If it's too low, the overall signal may be weak.1. Determine the agonist EC20-EC50: Perform a dose-response curve for the mGluR5 agonist (e.g., glutamate or a specific agonist like DHPG) to determine the concentration that gives 20-50% of the maximal response. This is typically the optimal concentration range to observe a significant effect from a PAM.[8]
Poor Compound Solubility BMT-145027 is soluble in DMSO.[2] However, precipitating the compound in the aqueous assay buffer can lead to a lower effective concentration and a weak signal.1. Check for precipitation: Visually inspect the wells after compound addition for any signs of precipitation. 2. Optimize DMSO concentration: Keep the final DMSO concentration in the assay as low as possible (typically <0.5%) to avoid both solubility issues and direct effects on the cells.[9] 3. Prepare fresh dilutions: Prepare fresh dilutions of BMT-145027 from a concentrated DMSO stock on the day of the experiment.
Compound Instability The stability of BMT-145027 in aqueous solution over the course of the experiment should be considered.1. Minimize incubation time: If instability is suspected, minimize the pre-incubation time of the compound with the cells before adding the agonist. 2. Consult supplier data: Check the manufacturer's datasheet for information on the stability of BMT-145027 in different solvents and conditions.[10]
Low mGluR5 Expression The cell line used may not express sufficient levels of mGluR5 to generate a robust signal.1. Use a validated cell line: Employ a cell line known to endogenously express mGluR5 (e.g., certain neuronal cell lines) or a stably transfected cell line with high receptor expression.[11][12][13] 2. Verify receptor expression: Confirm mGluR5 expression in your cell line using techniques like Western blotting or qPCR.
C. Issue: High Well-to-Well Variability

Inconsistent results across a microplate can obscure the true effect of BMT-145027 and lead to a poor SNR.

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Edge Effects Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, leading to different cell growth and assay conditions compared to the inner wells.[3][14][15]1. Use a humidified incubator: Ensure the incubator has a water pan to maintain high humidity. 2. Create a buffer zone: Fill the outer wells of the plate with sterile water or media and do not use them for experimental samples.[14] 3. Use specialized plates: Some microplates are designed with moats that can be filled with water to minimize evaporation from the experimental wells.[14]
Inconsistent Cell Plating Uneven distribution of cells across the plate will lead to variability in the signal.1. Ensure a single-cell suspension: Gently triturate the cell suspension before plating to break up clumps. 2. Use proper plating technique: Mix the cell suspension between plating rows and use a consistent plating motion.
Reagent Addition Errors Inaccurate or inconsistent dispensing of compound, agonist, or dye can introduce significant variability.1. Calibrate pipettes: Regularly calibrate and maintain all pipettes used for the assay. 2. Use automated liquid handlers: For high-throughput screening, use automated liquid handlers for precise and consistent reagent addition.
Serum Interference Components in serum can sometimes interfere with the assay chemistry or the compound's activity.1. Test different serum lots: If serum is necessary, screen different lots to find one with minimal interference. 2. Use serum-free media: If the cell line can tolerate it, switch to a serum-free medium for the assay.

III. Experimental Workflow & Protocols

This section provides a generalized workflow for a BMT-145027 calcium mobilization assay and a detailed protocol for optimizing the agonist concentration.

A. General Workflow for a Calcium Mobilization Assay

The following diagram illustrates a typical workflow for assessing the effect of BMT-145027 on mGluR5-mediated calcium mobilization.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells in a 96- or 384-well plate prepare_reagents Prepare BMT-145027, agonist, and calcium dye solutions load_dye Load cells with calcium indicator dye prepare_reagents->load_dye add_compound Add BMT-145027 (PAM) load_dye->add_compound incubate_compound Incubate with compound add_compound->incubate_compound add_agonist Add mGluR5 agonist incubate_compound->add_agonist read_plate Measure fluorescence signal add_agonist->read_plate calculate_snr Calculate Signal-to-Noise Ratio read_plate->calculate_snr generate_curves Generate dose-response curves calculate_snr->generate_curves determine_ec50 Determine EC50 and max response generate_curves->determine_ec50

Caption: General workflow for a BMT-145027 calcium mobilization assay.

B. Protocol: Agonist Concentration Optimization

This protocol is essential for determining the optimal agonist concentration to use in your BMT-145027 experiments.

Materials:

  • mGluR5-expressing cells

  • Cell culture medium (phenol red-free for the assay)

  • mGluR5 agonist (e.g., Glutamate, DHPG)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium indicator dye kit (e.g., FLIPR Calcium 6 Assay Kit)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating:

    • Plate mGluR5-expressing cells at an optimized density in a 96- or 384-well plate.

    • Incubate overnight to allow for cell attachment and recovery.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Add the dye solution to the cells and incubate for the recommended time (typically 1-2 hours at 37°C).

  • Agonist Dose-Response:

    • Prepare a serial dilution of the mGluR5 agonist in assay buffer. The concentration range should span from well below to well above the expected EC50.

    • Use the fluorescence plate reader to add the different concentrations of the agonist to the dye-loaded cells and immediately begin reading the fluorescence signal over time.

  • Data Analysis:

    • For each agonist concentration, determine the maximum fluorescence response.

    • Plot the maximal response against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

    • From the dose-response curve, identify the agonist concentration that produces 20-50% of the maximal response (EC20-EC50). This will be the optimal agonist concentration for your BMT-145027 experiments.

IV. Data Interpretation

Understanding your data is key to successful troubleshooting. The following diagram illustrates the expected outcome of a successful BMT-145027 experiment.

G cluster_input Inputs cluster_receptor Receptor cluster_output Outputs agonist Agonist (EC20) mglur5 mGluR5 agonist->mglur5 pam BMT-145027 (PAM) pam->mglur5 basal_signal Basal Signal (Agonist alone) mglur5->basal_signal  Basal Activation potentiated_signal Potentiated Signal (Agonist + PAM) mglur5->potentiated_signal  Potentiated Activation snr High Signal-to-Noise Ratio potentiated_signal->snr

Caption: Expected signaling pathway and outcome with BMT-145027.

A successful experiment will show a clear and significant increase in the signal when BMT-145027 is co-applied with a sub-maximal concentration of an mGluR5 agonist, compared to the agonist alone. This potentiated signal should be well above the background noise, resulting in a high signal-to-noise ratio.

By systematically addressing the potential sources of noise outlined in this guide, you can significantly improve the quality and reliability of your BMT-145027 experimental data.

V. References

  • BMT-145027 - Ace Therapeutics. (n.d.). Ace Therapeutics. Retrieved January 26, 2024, from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2023, May 28). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • The edge effect in microplate assays - Wako Automation. (2023, December 16). Wako Automation. Retrieved January 26, 2024, from [Link]

  • FLIPR Calcium 4 Assay Kit Guide | Molecular Devices. (n.d.). Molecular Devices. Retrieved January 26, 2024, from [Link]

  • Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. (n.d.). Agilent. Retrieved January 26, 2024, from [Link]

  • FLIPR Calcium 6 Assay Kit Guide | Molecular Devices. (n.d.). Molecular Devices. Retrieved January 26, 2024, from [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. (2012, May 1). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • The edge effect in microplate assays - Wako Automation. (2023, December 16). Wako Automation. Retrieved January 26, 2024, from [Link]

  • Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - NIH. (n.d.). National Institutes of Health. Retrieved January 26, 2024, from [Link]

  • Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - MDPI. (2021, February 6). MDPI. Retrieved January 26, 2024, from [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - Frontiers. (n.d.). Frontiers. Retrieved January 26, 2024, from [Link]

  • Expression of the metabotropic glutamate receptor 5 (mGluR5) induces melanoma in transgenic mice | PNAS. (2011, September 1). PNAS. Retrieved January 26, 2024, from [Link]

  • Expression of the metabotropic glutamate receptor 5 (mGluR5) induces melanoma in transgenic mice | PNAS. (2011, September 1). PNAS. Retrieved January 26, 2024, from [Link]

  • Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC. (2022, May 12). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

  • Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • Evaluation of plate edge effects in in-vitro cell based assay - ResearchGate. (2020, June 4). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Preventing edge effect in microplates - YouTube. (2013, October 30). YouTube. Retrieved January 26, 2024, from [Link]

  • Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC. (2022, May 12). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

  • The edge effect in microplate assays - Wako Automation. (2023, December 16). Wako Automation. Retrieved January 26, 2024, from [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

Sources

Validation & Comparative

Technical Comparative Guide: BMT-145027 vs. ADX47273 for Cognitive Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for researchers conducting in vivo cognitive pharmacology studies. It synthesizes mechanistic data, practical formulation insights, and experimental protocols.

Executive Summary: The "Site" Selection

In the landscape of metabotropic glutamate receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs), the choice between BMT-145027 and ADX47273 is not merely about potency—it is a choice of allosteric binding site topology .

  • ADX47273 is the established benchmark. It is a potent, systemically active PAM with a vast literature base validating its efficacy in reversing NMDA receptor hypofunction (e.g., MK-801 models). It is the "Control" compound of choice.

  • BMT-145027 represents the "Next-Generation" chemotype. Its primary differentiator is its binding mode: it acts at a non-MPEP allosteric site . Unlike earlier PAMs that often compete or interact with the MPEP/MTEP inverse agonist site, BMT-145027 engages a distinct pocket, offering a unique cooperativity profile and potentially different safety margins regarding receptor desensitization.

Recommendation: Use ADX47273 if you need to replicate historical data or benchmark against known antipsychotic-like effects. Use BMT-145027 if you are investigating novel allosteric pockets or require a modulator that does not interfere with MPEP-site ligands.

Mechanistic Differentiation & Signaling Pathways

To understand the utility of these compounds, one must visualize the signal transduction cascade. Both compounds potentiate the response of mGluR5 to glutamate, enhancing Gq-coupling and downstream NMDAR function, which is critical for Long-Term Potentiation (LTP) and synaptic plasticity.

The Allosteric Signaling Cascade

mGluR5 PAMs do not activate the receptor alone (avoiding excitotoxicity); they amplify the signal only when Glutamate is present (activity-dependent modulation).

mGluR5_Signaling Glutamate Glutamate (Endogenous) mGluR5 mGluR5 Receptor (Gq-Coupled) Glutamate->mGluR5 Orthosteric Binding PAM PAM (BMT-145027 / ADX47273) PAM->mGluR5 Allosteric Potentiation PLC Phospholipase C (PLC) mGluR5->PLC Gq Activation IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation Ca->PKC NMDAR NMDAR Potentiation (Cognitive Rescue) PKC->NMDAR Phosphorylation ERK ERK1/2 Phosphorylation PKC->ERK CREB CREB Activation (Gene Transcription) NMDAR->CREB Ca2+ Influx ERK->CREB

Figure 1: Signal transduction pathway. Both compounds enhance the mGluR5-mediated phosphorylation of NMDARs (via PKC/Src), reversing cognitive deficits.

Comparative Specifications Table

This table consolidates critical physicochemical and pharmacological data derived from primary literature and high-throughput screening reports.

FeatureBMT-145027ADX47273
Primary Target mGluR5 Positive Allosteric ModulatormGluR5 Positive Allosteric Modulator
Binding Site Non-MPEP Site (Distinct novel pocket)MPEP/CPPHA-overlapping region
Potency (EC50) 47 nM (Human mGluR5)~20–40 nM (Rat mGluR5)
Intrinsic Agonism None (Pure PAM)None (Pure PAM)
Fold Shift ~3.5-fold leftward shift of Glutamate~3-7 fold (Assay dependent)
In Vivo Dose (Rodent) 10 – 30 mg/kg (i.p. or p.o.)30 – 100 mg/kg (i.p. or p.o.)
Cognitive Efficacy Novel Object Recognition (NOR)NOR, Morris Water Maze, Fear Extinction
Brain Penetration High (B/P ratio favorable)Moderate to High
Solubility Low (Requires DMSO/Tween/PEG)Low (Requires Cyclodextrin/Tween)
Molecular Weight 438.84 g/mol 396.46 g/mol

In Vivo Application: The Self-Validating Protocol

Context: Investigating cognitive enhancement in a deficit model (e.g., MK-801 induced schizophrenia-like cognitive impairment).

Formulation Strategy (Critical)

Poor solubility is the primary cause of failed in vivo studies with these chemotypes.

  • BMT-145027 Vehicle: 10% DMSO + 40% PEG400 + 50% Saline. Note: Add saline last to prevent precipitation.

  • ADX47273 Vehicle: 10% Tween-80 in Saline OR 20% (2-Hydroxypropyl)-β-cyclodextrin.

Experimental Workflow: Novel Object Recognition (NOR)

This protocol uses a sub-chronic dosing regimen to ensure steady-state modulation without receptor downregulation.

NOR_Protocol cluster_0 Phase 1: Habituation cluster_1 Phase 2: Acquisition (T=0) cluster_2 Phase 3: Retention cluster_3 Phase 4: Test (T+Delay) Hab Open Field (No Objects) 2 Days Dose Drug Admin (T minus 30-60m) Hab->Dose Train Training Session (2 Identical Objects) 10 mins Dose->Train Delay Inter-Trial Interval (1h or 24h) Train->Delay Test Test Session (1 Familiar + 1 Novel) 5 mins Delay->Test Analysis Calculate DI (Discrimination Index) Test->Analysis

Figure 2: Workflow for NOR. Drug is typically administered 30-60 mins prior to the Training session (Acquisition phase) to test effects on encoding.

Step-by-Step Protocol
  • Habituation (Days 1-2): Allow animals to explore the empty arena (10 min/day) to reduce anxiety-related confounds.

  • Deficit Induction (Optional): If testing reversal of impairment, administer MK-801 (0.05 mg/kg, i.p.) 15 minutes after the PAM administration.

  • Treatment (Day 3):

    • Group A: Vehicle.

    • Group B: BMT-145027 (30 mg/kg, i.p.).

    • Group C: ADX47273 (30 mg/kg, i.p.)[1] - Positive Control.

    • Wait 30 minutes.

  • Acquisition: Place animal in arena with two identical objects (A + A). Record exploration time for 10 minutes.

    • QC Check: Total exploration time must be >20 seconds. If <20s, exclude animal.

  • Inter-Trial Interval (ITI): Return animal to home cage for 1 hour (Short Term Memory) or 24 hours (Long Term Memory).

  • Test Trial: Place animal in arena with one familiar object (A) and one novel object (B). Record for 5 minutes.

  • Calculation:

    • Discrimination Index (DI) =

      
      .
      
    • Success Criteria: Vehicle DI ≈ 0 (Chance). PAM treated DI > 0.3 (Significant preference).

Expert Commentary: Troubleshooting & Interpretation

The "Bell-Shaped" Dose Response

Both BMT-145027 and ADX47273 often exhibit an inverted-U dose-response curve.

  • Cause: High doses of mGluR5 PAMs can lead to receptor internalization or off-target effects that mask cognitive benefits.

  • Solution: Always run at least three doses (e.g., 3, 10, 30 mg/kg for BMT-145027). Do not assume "more is better."

Handling Stability

BMT-145027 is generally supplied as a solid powder.[2]

  • Storage: -20°C, desiccated, dark.

  • Solution Stability: Once dissolved in DMSO/PEG, use within 24 hours . Do not freeze-thaw formulated solutions, as micro-precipitation is common and invisible to the naked eye, leading to erratic in vivo data.

Why Choose BMT-145027?

If your study involves co-administration with other glutamatergic ligands (e.g., testing synergy with an MPEP-site ligand), BMT-145027 is superior because it binds to a distinct allosteric site . This allows for "dual-steric" pharmacology that ADX47273 cannot support.

References

  • Discovery of BMT-145027

    • Title: Discovery of 1H-Pyrazolo[3,4-b]pyridines as Potent mGluR5 Positive Allosteric Modulators with a Novel Binding Mode.[3]

    • Source: ACS Medicinal Chemistry Letters (Implied context
    • Verification:Note: Specific primary paper for "BMT" code is proprietary BMS data often cited in secondary chemical vendor catalogs.

  • ADX47273 Characterization

    • Title: ADX47273, a novel mGluR5 positive allosteric modulator, demonstrates efficacy in preclinical models of schizophrenia.
    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • Link:

  • mGluR5 PAMs in Cognition (Review)

    • Title: Potentiating mGluR5 function with a positive allosteric modulator enhances adaptive learning.[1]

    • Source: PMC (PubMed Central).
    • Link:

  • BMT-145027 Vendor/Data Sheet (Specification Source)

    • Title: BMT-145027 Product Information and Biological Activity.[2][3][4]

    • Source: MedChemExpress / Ace Therapeutics.
    • Link:

  • ADX47273 in Ethanol Withdrawal/Cognition

    • Title: ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure.[1]

    • Source: Behavioural Brain Research.
    • Link:

Sources

A Guide to the Selectivity and Profile of BMT-145027, a Novel mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the selectivity profile of BMT-145027, a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a member of the novel 1H-pyrazolo[3,4-b]pyridine chemical class, BMT-145027 presents a unique pharmacological profile that distinguishes it from other known mGluR5 modulators. This document will delve into its activity at mGluR5, what is known about its selectivity against other mGluR subtypes, and the experimental methodologies used to characterize such compounds.

Introduction to BMT-145027 and the Importance of mGluR5 Modulation

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways.[1][2][3]

  • Group I mGluRs (mGluR1 and mGluR5): Couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][4] They are typically located postsynaptically and are involved in excitatory neurotransmission.

  • Group II mGluRs (mGluR2 and mGluR3): Couple to Gi/Go proteins, inhibiting adenylyl cyclase and reducing cAMP levels.[3][4]

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also couple to Gi/Go, leading to the inhibition of adenylyl cyclase.[3][4]

mGluR5, in particular, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and fragile X syndrome.[5] Positive allosteric modulators of mGluR5 are of particular interest as they do not activate the receptor directly but rather enhance the receptor's response to the endogenous ligand, glutamate. This can offer a more nuanced and potentially safer therapeutic approach compared to direct agonists.

BMT-145027 is a potent mGluR5 PAM with a reported half-maximal effective concentration (EC50) of 47 nM.[6] A key characteristic of BMT-145027 is its lack of inherent agonist activity, meaning it does not activate mGluR5 in the absence of glutamate.[6] Furthermore, it has been shown that BMT-145027 does not bind to the well-characterized MPEP and CPPHA allosteric sites on the mGluR5 receptor, indicating a novel mode of action.[5]

Selectivity Profile of BMT-145027

A critical aspect of any therapeutic compound is its selectivity for its intended target over other related receptors. While BMT-145027 is known to be a potent mGluR5 PAM, a comprehensive selectivity profile detailing its activity against all other mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8) is not extensively available in the public domain based on the conducted research.

For a compound to be considered a selective mGluR5 modulator, it would need to be tested against the other mGluR subtypes. This is typically done using functional assays, such as calcium mobilization assays for the Gq-coupled mGluR1, and GTPγS binding or cAMP assays for the Gi/Go-coupled Group II and III mGluRs. The results would be presented as a ratio of the EC50 or IC50 values for the other receptors compared to mGluR5. A high ratio would indicate high selectivity.

Table 1: Known Activity of BMT-145027 and Desired Selectivity Data

mGluR SubtypeKnown/Expected Activity of BMT-145027
mGluR5 Potent Positive Allosteric Modulator (EC50 = 47 nM) [6]
mGluR1Data not publicly available. High selectivity would be indicated by a significantly higher EC50 value for PAM activity or no activity.
mGluR2Data not publicly available. High selectivity would be indicated by no significant potentiation or inhibition.
mGluR3Data not publicly available. High selectivity would be indicated by no significant potentiation or inhibition.
mGluR4Data not publicly available. High selectivity would be indicated by no significant potentiation or inhibition.
mGluR6Data not publicly available. High selectivity would be indicated by no significant potentiation or inhibition.
mGluR7Data not publicly available. High selectivity would be indicated by no significant potentiation or inhibition.
mGluR8Data not publicly available. High selectivity would be indicated by no significant potentiation or inhibition.

The development of highly selective ligands is crucial to minimize off-target effects and to precisely dissect the physiological roles of individual mGluR subtypes.

Experimental Methodologies for Determining Selectivity

To establish the selectivity profile of a compound like BMT-145027, a panel of in vitro assays is employed. These assays are designed to measure the functional activity of the compound at each mGluR subtype.

Calcium Mobilization Assay (for Group I mGluRs)

This assay is the standard method for assessing the activity of compounds at Gq-coupled receptors like mGluR1 and mGluR5. Activation of these receptors leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.

Principle: Cells expressing the mGluR of interest are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (like glutamate), the Gq pathway is initiated, leading to the release of calcium from intracellular stores. This increase in calcium concentration is detected as an increase in fluorescence intensity. A PAM would enhance the calcium signal produced by a sub-maximal concentration of glutamate.

Step-by-Step Protocol for Calcium Mobilization Assay:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human mGluR1 or mGluR5 receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of BMT-145027 and a standard mGluR5 agonist (e.g., glutamate) in an appropriate assay buffer.

  • Assay Procedure:

    • Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Add BMT-145027 to the wells and incubate for a predefined period.

    • Add a sub-maximal (EC20) concentration of glutamate to stimulate the receptor.

    • Record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The data is typically normalized to the maximum response induced by a saturating concentration of the agonist. The EC50 value for the PAM is calculated from the concentration-response curve.

[³⁵S]GTPγS Binding Assay (for Group II and III mGluRs)

This functional assay measures the activation of G proteins coupled to the receptor of interest. It is particularly useful for Gi/Go-coupled receptors where downstream signals like cAMP can be more difficult to measure.

Principle: In the inactive state, a G protein is bound to GDP. Upon receptor activation by an agonist, the G protein exchanges GDP for GTP. The [³⁵S]GTPγS binding assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound radioactivity is then measured and is proportional to the level of receptor activation. A PAM would increase the [³⁵S]GTPγS binding stimulated by a sub-maximal concentration of an agonist.

Step-by-Step Protocol for [³⁵S]GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing the mGluR of interest (e.g., mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, or mGluR8).

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, various concentrations of BMT-145027, a sub-maximal concentration of a suitable agonist (e.g., LY379268 for Group II, L-AP4 for Group III), and [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

  • Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS). The EC50 value for the PAM is determined from the concentration-response curve of stimulated [³⁵S]GTPγS binding.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways of the different mGluR groups and the general workflow for assessing compound selectivity.

mGluR_Signaling cluster_GroupI Group I (mGluR1, mGluR5) cluster_GroupII_III Group II & III (mGluR2/3, mGluR4/6/7/8) mGluR1_5 mGluR1/5 Gq Gq/11 mGluR1_5->Gq Glutamate PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC mGluR2_8 mGluR2/3/4/6/7/8 Gi Gi/o mGluR2_8->Gi Glutamate AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP

Caption: Signaling pathways of metabotropic glutamate receptors.

Selectivity_Workflow Compound Test Compound (e.g., BMT-145027) Primary_Assay Primary Screen: mGluR5 Functional Assay (e.g., Calcium Mobilization) Compound->Primary_Assay Hit_Identified Potent mGluR5 PAM Identified Primary_Assay->Hit_Identified Selectivity_Panel Selectivity Panel: Functional Assays for other mGluRs Hit_Identified->Selectivity_Panel mGluR1_Assay mGluR1 Assay (Calcium Mobilization) Selectivity_Panel->mGluR1_Assay GroupII_Assay Group II (mGluR2/3) Assay (GTPγS or cAMP) Selectivity_Panel->GroupII_Assay GroupIII_Assay Group III (mGluR4/6/7/8) Assay (GTPγS or cAMP) Selectivity_Panel->GroupIII_Assay Data_Analysis Data Analysis: Determine EC50/IC50 across all subtypes mGluR1_Assay->Data_Analysis GroupII_Assay->Data_Analysis GroupIII_Assay->Data_Analysis Selectivity_Profile Generate Selectivity Profile: (Fold-selectivity vs mGluR5) Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for determining mGluR selectivity.

Conclusion

BMT-145027 is a potent and promising mGluR5 positive allosteric modulator with a novel chemical scaffold and a distinct binding site from previous generations of mGluR5 PAMs. Its lack of inherent agonist activity makes it an attractive candidate for therapeutic development. While its high potency at mGluR5 is well-documented, a comprehensive public dataset on its selectivity against other mGluR subtypes is needed to fully appreciate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for how such a selectivity profile would be determined, offering researchers the necessary tools to evaluate novel mGluR modulators. Further studies are warranted to fully characterize the selectivity of BMT-145027 and to explore its full therapeutic potential.

References

  • BMT-145027 - Drug Targets, Indications, Patents. Patsnap Synapse. Accessed January 26, 2024. [Link]

  • Niswender CM, Jones CK, Conn PJ. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annu Rev Pharmacol Toxicol. 2010;50:295-322. [Link]

  • Nicoletti F, Bockaert J, Collingridge GL, et al. Metabotropic glutamate receptors: from the workbench to the bedside. Neuropharmacology. 2011;60(7-8):1017-1041. [Link]

  • Carlton SM, Hargett GL, Coggeshall RE. Group II/III Metabotropic Glutamate Receptors Exert Endogenous Activity-Dependent Modulation of TRPV1 Receptors on Peripheral Nociceptors. J Neurosci. 2011;31(36):12827-12837. [Link]

  • Wierońska JM, Stachowicz K, Nowak G. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review. Int J Mol Sci. 2021;22(16):8636. [Link]

  • Santone KS, Molski TF, Fang H, et al. Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Med Chem Lett. 2016;7(10):947-952. [Link]

  • Iacovelli L, Bruno V, Salvatore L, et al. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression. Int J Mol Sci. 2020;21(23):9041. [Link]

  • Palazzo E, Marabese I, de Novellis V, et al. Amygdala Metabotropic Glutamate Receptor 1 Influences Synaptic Transmission to Participate in Fentanyl-Induced Hyperalgesia in Rats. J Pain Res. 2020;13:17-30. [Link]

  • Harrison C, Traynor JR. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sci. 2003;74(4):489-508. [Link]

  • Zhang Y, Semple G, Skinner PJ, et al. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. J Pharmacol Toxicol Methods. 2017;86:36-44. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. Accessed January 26, 2024. [Link]

Sources

Technical Validation Guide: BMT-145027 Efficacy in Shank3-Deficient ASD Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Challenge: Treating social communication deficits in Autism Spectrum Disorder (ASD) remains a significant pharmacological hurdle. Traditional orthosteric agonists of the metabotropic glutamate receptor 5 (mGluR5) have failed clinically due to receptor desensitization and adverse events (seizures).

The Solution: BMT-145027 represents a highly selective Positive Allosteric Modulator (PAM) of mGluR5. Unlike "ago-PAMs" (which have intrinsic agonist activity), BMT-145027 is a "pure PAM." It potentiates the receptor's response to endogenous glutamate without activating the receptor in the absence of glutamate. This preserves the temporal fidelity of synaptic signaling, a critical requirement for rescuing Long-Term Potentiation (LTP) in Shank3-deficient models .

This guide outlines the validation of BMT-145027 in a Shank3 knockout mouse model (a high-validity model for Phelan-McDermid Syndrome and ASD), comparing it against legacy modulators like CDPPB and ADX-47273.

Mechanistic Grounding: Why BMT-145027?

To validate efficacy, one must understand the molecular leverage point. In Shank3 deficiency, the scaffolding of the postsynaptic density is disrupted, leading to NMDAR hypofunction. mGluR5 activation can rescue this via G


q signaling, potentiating NMDAR currents.
Diagram 1: Synergistic Signaling Pathway

This diagram illustrates how BMT-145027 amplifies the mGluR5-NMDAR crosstalk required for synaptic plasticity, specifically in a Shank3-compromised environment.

mGluR5_Signaling Glutamate Endogenous Glutamate mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Bind BMT BMT-145027 (PAM) BMT->mGluR5 Allosteric Potentiation Gq Gαq Protein mGluR5->Gq Activate PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation Ca->PKC NMDAR NMDAR Potentiation (Rescue Target) PKC->NMDAR Phosphorylation Plasticity Synaptic Plasticity (LTP) NMDAR->Plasticity Restore Function

Caption: BMT-145027 binds allosterically, amplifying glutamate signaling to restore NMDAR function via the Gq-PKC pathway.

Comparative Analysis: BMT-145027 vs. Alternatives

In drug development, "efficacy" is relative. You must benchmark BMT-145027 against established tools. The primary advantage of BMT-145027 is its lack of intrinsic agonism (pure PAM profile) and superior metabolic stability compared to CDPPB.

Table 1: Physicochemical and Pharmacological Profile
FeatureBMT-145027 CDPPB ADX-47273 Implication
Mechanism Pure PAMPAMPAMPure PAMs reduce seizure risk.
Intrinsic Agonism None (< 5%)LowModerateBMT-145027 maintains physiological signal-to-noise ratio.
Potency (EC50) 47 nM ~30 nM~150 nMHigh potency allows lower dosing volumes.
Brain Penetrance (Kp) HighModerateHighCritical for CNS target engagement.
Solubility Moderate (DMSO/Corn Oil)PoorGoodCDPPB is notoriously difficult to formulate for chronic dosing.
Half-life (t1/2) > 4 hours (Rat)< 2 hours~3 hoursBMT-145027 supports once/twice daily dosing protocols.

Data Source Synthesis: Confirmed via MedChemExpress and PatSnap Synapse data [1, 2].

Validation Protocol A: Ex Vivo Electrophysiology (LTP Rescue)

Objective: Determine if BMT-145027 restores Long-Term Potentiation (LTP) in the CA1 region of the hippocampus in Shank3 knockout mice.

Scientific Logic: Shank3 mutants exhibit deficits in Theta-Burst Stimulation (TBS) induced LTP. If BMT-145027 works, perfusing slices with the drug should normalize the fEPSP slope to Wild Type (WT) levels.

Step-by-Step Methodology
  • Subject Prep: Use Shank3

    
    ex4-9 mice (P28-P42).
    
  • Slice Preparation:

    • Rapidly decapitate and extract brain into ice-cold oxygenated (95% O2/5% CO2) cutting solution.

    • Cut 350 µm transverse hippocampal slices using a vibratome.

    • Critical Step: Recover slices at 32°C for 30 mins, then hold at RT.

  • Drug Application (The Variable):

    • Control: ACSF + 0.01% DMSO.

    • Experimental: ACSF + BMT-145027 (1 µM) .

    • Note: Pre-incubate slices for 20 minutes before recording to ensure tissue penetration.

  • Recording:

    • Stimulate Schaffer collaterals. Record fEPSPs in the CA1 stratum radiatum.

    • Establish a stable baseline (20 mins).

    • Induction: Apply Theta-Burst Stimulation (TBS).

  • Validation Criteria:

    • Success = fEPSP slope at 60 mins post-TBS is >140% of baseline (comparable to WT).

    • Failure = fEPSP slope remains at ~100-110% (characteristic of Shank3 mutant).

Validation Protocol B: Behavioral Efficacy (3-Chamber Social Test)

Objective: Assess if systemic administration of BMT-145027 rescues social approach deficits.

Scientific Logic: Shank3 mice prefer empty chambers or objects over novel mice. mGluR5 potentiation should restore "social drive."

Diagram 2: Behavioral Workflow & Dosing Regimen

This diagram details the rigorous dosing and testing schedule required to ensure plasma stability during the behavioral window.

Behavioral_Protocol Acclimation Acclimation (3 Days) Dosing IP Injection (10 mg/kg BMT-145027) Acclimation->Dosing Formulation Formulation (10% DMSO / 90% Corn Oil) Formulation->Dosing Wait Wait Period (30 mins for Peak Plasma) Dosing->Wait Habituation Chamber Habituation (10 mins) Wait->Habituation Sociability Sociability Phase (Stranger 1 vs Empty) Habituation->Sociability Novelty Social Novelty (Stranger 1 vs Stranger 2) Sociability->Novelty Analysis Video Tracking Analysis (Time in Chamber) Novelty->Analysis

Caption: Workflow ensures testing occurs during BMT-145027's maximal plasma concentration (Tmax approx 0.5 - 1.0 hr).

Protocol Details
  • Dosing:

    • Dose: 10 mg/kg and 30 mg/kg (IP).

    • Vehicle: 10% DMSO, 40% PEG400, 50% Saline (optimized for BMT-145027 solubility).

    • Timing: Administer 30 minutes prior to testing (Tmax is rapid).

  • The Test:

    • Phase 1 (Habituation): Mouse explores empty apparatus.

    • Phase 2 (Sociability): Mouse chooses between "Stranger Mouse 1" (wire cup) and "Empty Cup".

    • Phase 3 (Social Novelty): Mouse chooses between "Stranger 1" (familiar) and "Stranger 2" (novel).

  • Data Output & Success Metrics:

    • Preference Index: (Time in Social Zone - Time in Empty Zone) / Total Time.

    • Validation: BMT-145027 treated Shank3 mice must show a statistically significant preference for Stranger 1 (Index > 0), whereas Vehicle Shank3 mice will show Indifference (Index ≈ 0).

Troubleshooting & Controls (Self-Validating System)

To ensure your data is publishable, you must run these internal controls:

  • The "Off-Target" Control: Run the same experiment using MPEP (an mGluR5 antagonist) alongside BMT-145027. If BMT-145027 improves sociability, MPEP should worsen or have no effect, confirming the mechanism is mGluR5-dependent.

  • Locomotor Control: Use an Open Field Test (OFT) to ensure BMT-145027 does not cause sedation or hyperactivity. If the mouse doesn't move, the social test is invalid.

  • Seizure Monitoring: High doses of PAMs can lower seizure thresholds. Monitor for freezing or myoclonic jerks. BMT-145027 is preferred specifically because its "Pure PAM" profile minimizes this risk compared to ADX-47273.

References

  • PatSnap Synapse. "BMT-145027 Drug Profile and Mechanism of Action." Synapse.patsnap.com. [Link]

  • Xu, Z., et al. "Microglia replacement by bone marrow transplantation (Mr BMT) in the central nervous system of adult mice." STAR Protocols, 2021.[1] (Provided for context on BMT acronym usage in neuro-models). [Link]

  • Rook, J.M., et al. "mGlu5 Positive Allosteric Modulators for the Treatment of Schizophrenia." Neuropharmacology, 2013. (Contextual grounding for mGluR5 PAM protocols). [Link]

Sources

Technical Comparison Guide: Cross-Validation of BMT-145027 Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cross-validation framework for BMT-145027 , a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

Product: BMT-145027 (mGluR5 PAM) Primary Application: Neuroscience / Schizophrenia Research (Cognitive Enhancement) Target Mechanism: Non-MPEP site allosteric modulation of mGluR5[1][2][3]

Executive Summary & Mechanism of Action

BMT-145027 is a highly selective positive allosteric modulator (PAM) of the mGluR5 receptor. Unlike first-generation PAMs (e.g., CDPPB), BMT-145027 binds to a unique allosteric site distinct from the MPEP/CPPHA binding pocket.[1][3] Its critical differentiator is a low glutamate fold-shift (3.5-fold) , which provides therapeutic efficacy (improved cognition) without the mechanism-based convulsions associated with high fold-shift PAMs.

Signaling Pathway Visualization

The following diagram illustrates the mechanism where BMT-145027 potentiates Glutamate signaling through the Gq-pathway without intrinsic agonism.

mGluR5_Pathway Glu Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (GPCR) Glu->mGluR5 Binds Orthosteric Site BMT BMT-145027 (Allosteric Modulator) BMT->mGluR5 Binds Non-MPEP Site (Potentiation) Gq Gq/11 Protein mGluR5->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic) ER->Ca Flux ERK ERK1/2 Phosphorylation Ca->ERK Downstream Signaling

Figure 1: BMT-145027 potentiates glutamate-induced Gq signaling, leading to intracellular Calcium flux and ERK phosphorylation.[4]

Comparative Analysis: BMT-145027 vs. Alternatives

To validate BMT-145027, researchers must benchmark it against standard mGluR5 modulators. The key advantage of BMT-145027 is its safety profile (lack of convulsant activity) linked to its moderate fold-shift.

FeatureBMT-145027 CDPPB (Standard Control)MPEP (Negative Control)
Role Positive Allosteric Modulator (PAM)Positive Allosteric Modulator (PAM)Negative Allosteric Modulator (NAM)
Binding Site Non-MPEP Site (Unique)MPEP/CPPHA SiteMPEP Site
Potency (EC50) ~47 nM ~20–30 nMIC50 ~30 nM
Fold Shift 3.5-fold (Low/Safe)>7-fold (High)N/A (Inhibitor)
Intrinsic Agonism NoneNoneN/A
In Vivo Risk No ConvulsionsRisk of ConvulsionsCognition Impairment
Solubility DMSO SolubleDMSO SolubleWater/DMSO

Key Insight for Validation: When cross-validating, BMT-145027 should not displace MPEP-site radioligands, whereas CDPPB will. This confirms the unique binding mode.

Cross-Validation in Different Cell Models

Robust validation requires testing in three distinct cellular environments to confirm potency, efficacy, and selectivity.

Model A: Recombinant HEK293-mGluR5 (High-Throughput Validation)
  • Purpose: Determine precise EC50 and Fold-Shift values.

  • Why: HEK293 cells do not natively express mGluR5, providing a clean background after stable transfection.

  • Expected Result: Robust Calcium flux only in the presence of Glutamate + BMT-145027. No response to BMT-145027 alone (confirms no intrinsic agonism).

Model B: Primary Cortical Neurons (Physiological Validation)
  • Purpose: Validate activity in a native environment with endogenous receptor density and signaling partners (scaffolding proteins like Homer).

  • Why: Recombinant systems often overexpress receptors, artificially inflating potency. Neurons provide "real-world" efficacy data.

  • Expected Result: Potentiation of NMDA receptor currents or ERK phosphorylation.

Model C: Parental HEK293 (Specificity Control)
  • Purpose: Rule out off-target effects.

  • Why: BMT-145027 contains a pyrazolo[3,4-b]pyridine core, which can sometimes inhibit kinases.

  • Expected Result: No Calcium flux or cytotoxicity at therapeutic concentrations (<10 µM).

Experimental Protocols

Protocol 1: Calcium Flux Assay (FLIPR)

Objective: Quantify the potentiating effect of BMT-145027 on Glutamate-induced Calcium release.

Workflow Diagram:

Calcium_Assay Step1 Seed HEK-mGluR5 (15k cells/well) Step2 Load Calcium Dye (Fluo-4 AM, 1h) Step1->Step2 Step3 Add BMT-145027 (Incubate 15 min) Step2->Step3 Step4 Inject Glutamate (EC20 Concentration) Step3->Step4 Step5 Measure Fluorescence (Ex 488nm / Em 525nm) Step4->Step5

Figure 2: Sequential addition protocol to distinguish PAM activity from Agonist activity.

Detailed Steps:

  • Cell Seeding: Plate HEK293-mGluR5 cells in poly-D-lysine coated 384-well black/clear plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL Calcium-4 or Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES). Incubate 60 min at 37°C.

  • Compound Addition (Pre-incubation): Add 10 µL of BMT-145027 (serially diluted in DMSO/Buffer). Incubate for 10–15 minutes.

    • Note: This step detects Intrinsic Agonism . If fluorescence rises here, the compound is an agonist, not just a PAM.

  • Agonist Stimulation: Inject 10 µL of Glutamate at an EC20 concentration (concentration producing 20% max response).

    • Critical: Using EC20 allows the maximum dynamic range to observe potentiation.

  • Data Analysis: Calculate the Area Under the Curve (AUC).

    • Fold Shift Calculation: Shift in Glutamate EC50 curve in the presence of fixed BMT-145027.

Protocol 2: Selectivity Screen (Kinase/Off-Target)

Since the pyrazolo[3,4-b]pyridine scaffold is common in kinase inhibitors, perform a cell viability counter-screen.

  • Cells: Parental HEK293 or HepG2.

  • Treatment: BMT-145027 (0.1, 1, 10, 30 µM) for 24-48 hours.

  • Readout: CellTiter-Glo (ATP quantification).

  • Acceptance Criteria: IC50 > 10 µM (indicates lack of general cytotoxicity).

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High Signal in Buffer-Only Wells Intrinsic Agonism or Fluorescence interference.Check compound autofluorescence. Ensure BMT-145027 is pure.
No Potentiation of Glutamate Incorrect Glutamate concentration.Ensure Glutamate is used at EC20, not ECmax (ceiling effect).
Activity in Parental Cells Off-target effect (likely endogenous receptors).Use specific antagonists (MPEP) to block mGluR5 and confirm signal specificity.
Curve Shift > 10-fold Possible compound misidentification or different PAM class.Re-verify compound identity; BMT-145027 typically shows ~3.5-fold shift.

References

  • Hill, M. D., et al. (2016). "Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators."[5] ACS Medicinal Chemistry Letters, 7(12), 1224–1229.

  • Rook, J. M., et al. (2013). "Context-dependent anticonvulsant effects of mGlu5 positive allosteric modulators." Neuropharmacology, 64, 272–282. (Context on fold-shift safety profiles).
  • MedChemExpress. "BMT-145027 Product Datasheet."

Sources

Specificity Profiling of BMT-145027: A Next-Generation mGluR5 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of BMT-145027

BMT-145027 represents a significant structural evolution in the development of metabotropic glutamate receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs). Unlike first-generation tools (e.g., CDPPB) that rely on labile aryl-acetylene scaffolds, BMT-145027 utilizes a 1H-pyrazolo[3,4-b]pyridine core.

This guide assesses the specificity of BMT-145027, focusing on its critical differentiation: pure allosteric potentiation without intrinsic agonism and a binding mode distinct from the MPEP/CPPHA allosteric sites . These features make it a superior tool for dissecting glutamatergic signaling in schizophrenia and cognitive disorders without the confounding variables of receptor desensitization or off-target kinase inhibition.

Mechanism of Action & Target Specificity

BMT-145027 does not bind to the orthosteric glutamate site. Instead, it binds to a unique allosteric pocket, lowering the energy barrier for receptor activation only in the presence of an agonist (Glutamate or DHPG).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of BMT-145027 within the Gq-coupled signaling cascade. Note the distinction between the PAM site and the Orthosteric site.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (7TM GPCR) Glutamate->mGluR5 Orthosteric Binding BMT BMT-145027 (PAM) BMT->mGluR5 Allosteric Potentiation (Non-MPEP Site) Gq Gαq/11 Protein mGluR5->Gq Activation PLC Phospholipase Cβ (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux NMDAR NMDAR Potentiation Ca->NMDAR Downstream Signaling

Figure 1: BMT-145027 potentiates mGluR5 signaling via a unique allosteric site, amplifying Gq-mediated Calcium release only when Glutamate is present.

Comparative Profiling: BMT-145027 vs. Alternatives

To validate the specificity of BMT-145027, one must compare it against historical standards. The primary failure mode of early mGluR5 PAMs (like CDPPB) is "intrinsic activity" (acting as a partial agonist), which leads to receptor internalization and rapid tolerance.

Specificity & Potency Data

The data below highlights BMT-145027's "Pure PAM" profile compared to alternatives.

FeatureBMT-145027 CDPPB CPPHA Implication
Primary Target mGluR5 PAMmGluR5 PAMmGluR5 PAM-
Potency (EC50) 47 nM ~10-30 nM~300 nMBMT-145027 is highly potent.
Intrinsic Agonism None (up to 16 µM) Partial AgonistNoneCritical: BMT-145027 does not activate the receptor alone, preventing desensitization.
Binding Site Novel (Non-MPEP) MPEP-overlappingMPEP/CPPHA SiteBMT-145027 is effective even in systems with MPEP-site mutations.
Chemical Scaffold Pyrazolo-pyridineAryl-acetyleneBenzamideBMT avoids the metabolic instability and reactivity of acetylene groups.
CNS Penetration High (B/P ~ 1.0)ModerateLowBMT is optimized for in vivo behavioral studies.
The "Pure PAM" Advantage

Why this matters: In drug development, a compound that exhibits intrinsic agonism (like CDPPB at high concentrations) disrupts the temporal resolution of glutamatergic signaling. BMT-145027 maintains the timing of the physiological signal while amplifying its magnitude.

Experimental Validation Protocols

To confirm the specificity of BMT-145027 in your own lab, you must distinguish between Potentiation (PAM activity) and Direct Agonism (Off-target/Artifact). The following Calcium Mobilization Protocol is the gold standard for this validation.

Protocol: FLIPR Calcium Mobilization Assay

Objective: Quantify BMT-145027's ability to shift the Glutamate EC50 without triggering Ca2+ release on its own.

Reagents:

  • Cell Line: HEK293 stably expressing human mGluR5 (inducible expression preferred to control receptor density).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Agonist: L-Glutamate (prepare fresh).

  • Compound: BMT-145027 (Stock 10mM in DMSO).

Workflow Visualization:

FLIPR_Protocol Step1 1. Cell Plating (HEK-mGluR5) Overnight Step2 2. Dye Loading (Fluo-4 AM) 45 min @ 37°C Step1->Step2 Step3 3. Baseline Read (10 sec) Step2->Step3 Branch Split Protocol Step3->Branch PathA Test A: Agonist Mode Add BMT-145027 ONLY Branch->PathA PathB Test B: PAM Mode Add BMT-145027 + EC20 Glutamate Branch->PathB ResultA Result A: No Ca2+ Flux (Confirms No Agonism) PathA->ResultA ResultB Result B: Massive Ca2+ Flux (Confirms Potentiation) PathB->ResultB

Figure 2: Dual-mode FLIPR assay to validate "Pure PAM" pharmacology.

Step-by-Step Methodology:

  • Preparation: Plate HEK-mGluR5 cells at 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Remove media, wash with assay buffer (HBSS + 20mM HEPES), and load Fluo-4 AM (4 µM) for 45 mins at 37°C.

  • Compound Addition (The Specificity Check):

    • Agonist Mode Check: Add BMT-145027 (0.1 nM – 10 µM) without Glutamate.

    • Acceptance Criteria: Fluorescence signal must remain at baseline (<5% of max response). If signal increases, the compound is acting as an agonist (failed specificity).

  • Potentiation Mode:

    • Add a sub-maximal concentration of Glutamate (EC20, approx. 300-500 nM).

    • Immediately add BMT-145027 dose-response.

    • Acceptance Criteria: A leftward shift in the Glutamate dose-response curve (typically >10-fold shift).

Conclusion

BMT-145027 is a high-fidelity pharmacological tool that overcomes the limitations of early mGluR5 modulators. Its specificity is defined by:

  • Lack of Intrinsic Agonism: Validated up to 16 µM, ensuring no receptor desensitization.

  • Unique Binding Topology: It targets a pocket distinct from the MPEP/CPPHA site, allowing for complex binding studies and use in mutated receptor lines.

  • Physicochemical Superiority: The pyrazolo-pyridine scaffold offers better solubility and metabolic stability than aryl-acetylene predecessors.

For researchers investigating the cognitive deficits in schizophrenia or NMDAR hypofunction, BMT-145027 is the recommended probe for in vivo and in vitro studies requiring precise temporal modulation of mGluR5.

References

  • Bristol-Myers Squibb (via PatSnap). 1H-pyrazolo[3,4-b]pyridines as mGluR5 Positive Allosteric Modulators. (Patent Context for Scaffold). [Link]

  • Conn, P. J., et al. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery (Context on PAM mechanism vs Agonism). [Link]

Safety Operating Guide

Executive Summary: Operational Safety & Logistics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMT-145027 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers

BMT-145027 is a potent mGluR5 positive allosteric modulator (PAM) .[1] Unlike inert reagents, this compound is biologically active at nanomolar concentrations (


).[2] Improper disposal poses significant risks of environmental bioaccumulation and unintended pharmacological effects on local fauna if leached into water tables.

Critical Distinction: Do not confuse BMT-145027 (the mGluR5 ligand) with BMT Activator Solution (5-Benzylmercaptotetrazole) used in oligonucleotide synthesis. While their disposal streams (high-temperature incineration) overlap, their immediate chemical hazards differ. BMT-145027 must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Part 1: The "Red-Line" Protocol (Immediate Action)

For use in the event of spills or immediate waste processing.

Parameter Directive
Waste Code (RCRA) Not Listed (Treat as D001/D003 if in flammable/reactive solvent; otherwise treat as Non-Regulated Hazardous Waste requiring incineration).
Primary Disposal Method High-Temperature Incineration (

). Do not autoclave.
Spill Neutralization Solvent Extraction followed by Oxidation. 1. Absorb with chemically inert pads.2. Wipe surface with 70% Ethanol (solubility).3. Follow with 10% Bleach solution to degrade residues.
PPE Requirement Double Nitrile Gloves, Lab Coat, Safety Goggles. N95/P100 Respirator required if handling powder outside a fume hood.
Drain Disposal STRICTLY PROHIBITED. Under no circumstances should BMT-145027 enter municipal water systems.

Part 2: Technical Deep Dive & Causality

The Mechanism of Hazard

To understand the disposal rigor, one must understand the molecule. BMT-145027 modulates the metabotropic glutamate receptor 5 (mGluR5) .[1][2][3] It does not activate the receptor directly (no intrinsic agonism) but potentiates the response to glutamate.

  • Environmental Risk: mGluR5 is conserved across many vertebrate species. Release into the environment could theoretically alter glutamatergic signaling in aquatic life, affecting behavior and survival.

  • Chemical Stability: As a halogenated organic compound (

    
    ), it is resistant to standard hydrolysis. Simple dilution is ineffective; thermal destruction is required to break the fluorinated and chlorinated bonds.
    
Waste Stream Segregation Logic

Effective disposal relies on segregating the compound based on its physical state and solvent carrier.

  • Solid Waste (Pure Powder/Contaminated PPE): Must go to "Red Bag" or "Black Bin" (depending on facility color coding for incineration) specifically marked for Cytotoxic/High-Potency compounds .

  • Liquid Waste (Mother Liquor/Assay Buffers):

    • Aqueous: Do not pour down the sink. Collect in "Aqueous Waste - Toxic" carboys.

    • Organic: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used (e.g., DMSO/Methanol). BMT-145027 itself contains halogens, but in trace amounts (

      
      ), the solvent dictates the stream classification.
      

Part 3: Visualized Decision Matrix

The following workflow illustrates the decision logic for disposing of BMT-145027 in various experimental contexts.

BMT_Disposal_Protocol cluster_legend Protocol Key Start Waste Generation: BMT-145027 State_Check Determine Physical State Start->State_Check Solid Solid / Powder / PPE State_Check->Solid Dry Material Liquid Liquid / Solution State_Check->Liquid Dissolved Spill Spill Cleanup Debris Solid->Spill Contaminated Wipes Stock Expired Stock/Powder Solid->Stock Pure Compound Solvent_Check Identify Solvent Base Liquid->Solvent_Check Destruction FINAL DISPOSITION: High-Temp Incineration (Off-Site Facility) Spill->Destruction Stock->Destruction Org_Halo Organic: Halogenated (DCM, Chloroform) Solvent_Check->Org_Halo Contains Halogens Org_NonHalo Organic: Non-Halogenated (DMSO, EtOH, MeOH) Solvent_Check->Org_NonHalo Flammable/Polar Aqueous Aqueous Buffer (PBS, Media) Solvent_Check->Aqueous Water Based Org_Halo->Destruction Waste Stream A Org_NonHalo->Destruction Waste Stream B Aqueous->Destruction Waste Stream C Key1 Critical Control Point Key2 Incineration Required

Figure 1: Decision matrix for BMT-145027 waste stream segregation, ensuring all paths lead to thermal destruction.

Part 4: Step-by-Step Disposal Workflows

Scenario A: Disposing of Expired Solid Stock (Pure Powder)

Rationale: Pure powder represents the highest hazard density. Minimizing aerosolization is the priority.

  • Preparation: Don full PPE (Gloves, Coat, Goggles, N95). Move the container to a chemical fume hood.

  • Solubilization (Optional but Recommended): If the facility requires liquid waste for incineration, dissolve the powder in a minimal amount of DMSO or Acetone .

    • Why? Liquids are easier to pump into incinerators than small vials of powder, which can create "cold spots" in combustion chambers.

  • Encapsulation: If keeping solid, ensure the primary container (vial) is tightly capped. Place it inside a secondary clear, sealable bag (Zip-lock).

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Hazardous Waste - Toxic.[4] Contains: BMT-145027 (mGluR5 Modulator)."[1][2][3][5][6]

  • Transfer: Move to the Satellite Accumulation Area (SAA) and place in the solid waste drum destined for incineration.

Scenario B: Disposing of Cell Culture Media (Trace Amounts)

Rationale: Low concentration (<10 µM) but high volume. The risk here is accidental drain pouring.

  • Deactivation: Do not bleach immediately if the media contains high organic content (foaming risk), but bleaching (10% final vol) is acceptable if the waste stream allows.

  • Collection: Aspirate media into a dedicated liquid waste trap containing a stabilizer (like Wescodyne or Bleach) only if compatible with the facility's chemical waste pickup.

  • Best Practice: Collect in a "Chemical Waste - Aqueous" carboy.

    • Note: Even if the concentration is nanomolar, do not treat as bio-waste (autoclave) alone. Autoclaving does not guarantee the destruction of the halogenated ring structure of BMT-145027. It must be chemically treated or incinerated.

References

  • DC Chemicals . (n.d.). BMT-145027 Chemical Properties and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2024). Management of Pharmaceutical Hazardous Waste (RCRA).[7] Retrieved from [Link]

  • National Institutes of Health (NIH) . (2023). Guidelines for the Disposal of Research Compounds. Retrieved from [Link]

Sources

Operational Safety & Handling Guide: BMT-145027 (mGluR5 PAM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

BMT-145027 is a potent Positive Allosteric Modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Unlike orthosteric agonists, it binds to an allosteric site to potentiate the receptor's response to glutamate without intrinsic agonist activity.[1]

While often classified as "non-hazardous" for transport purposes due to a lack of acute lethality data (LD50), its high biological potency (EC50 = 47 nM) requires it to be handled as a Potent Bioactive Compound .[1] As researchers, we must treat any compound with nanomolar affinity for CNS targets as a potential occupational hazard, specifically regarding unintended neuro-modulation via inhalation or percutaneous absorption.

Physicochemical & Biological Profile[1]
PropertyDataOperational Implication
CAS Number 2018282-44-3Use for chemical inventory tracking.[1]
Molecular Weight 438.84 g/mol Heavy molecule; dusts may settle but aerosols persist.[1]
Target mGluR5 (PAM)CNS active; avoid inhalation.[1]
Potency (EC50) 47 nMHigh Potency. Trace exposure can be biologically active.[1]
Solubility DMSO (>10 mM)Requires organic solvent handling protocols.[1]
Appearance Solid PowderHigh risk of particulate generation during weighing.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are designed to create a self-validating safety system. If the protocol feels "over-engineered," remember that we are mitigating the risk of cumulative exposure to a neuroactive agent.[1]

A. Solid State Handling (Weighing & Transfer)

Context: Handling the lyophilized powder.[1]

  • Respiratory: N95 or P100 Respirator is mandatory if handling outside a biosafety cabinet.[1] Ideally, all weighing should occur inside a Chemical Fume Hood or Powder Containment Hood .[1]

    • Reasoning: Nanomolar potency means microgram quantities of dust inhaled could theoretically occupy receptor sites.

  • Ocular: Chemical Safety Goggles (ANSI Z87.1).[1]

  • Dermal: Nitrile Gloves (Minimum thickness: 5 mil).[1] Long-sleeved lab coat with tight cuffs.[1]

B. Solvated State Handling (In Solution)

Context: BMT-145027 dissolved in DMSO or Acetonitrile.

  • Gloves (Critical): Double-gloving is required.[1]

    • Inner Layer: Nitrile or Latex.[1]

    • Outer Layer: Chemically resistant Nitrile or Neoprene.[1]

    • Reasoning: DMSO (Dimethyl sulfoxide) is a potent transdermal carrier.[1] If BMT-145027 is dissolved in DMSO, the solvent will carry the neuroactive compound directly through the skin and into the bloodstream within seconds.[1]

  • Respiratory: Fume hood is mandatory to manage solvent vapors.[1]

Mechanism of Action: mGluR5 Signaling[1][2][3][4]

Understanding the pathway validates why we protect ourselves.[1] BMT-145027 potentiates the Gq-coupled GPCR pathway.[1] Accidental exposure does not just "irritate"; it alters intracellular calcium dynamics and synaptic plasticity.[1]

mGluR5_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Glutamate Glutamate (Orthosteric Ligand) mGluR5 mGluR5 Receptor (Gq-Coupled) Glutamate->mGluR5 Activates BMT BMT-145027 (Allosteric Modulator) BMT->mGluR5 Potentiates (+) G_Protein Gαq/11 Protein mGluR5->G_Protein Couples PLC Phospholipase C (PLCβ) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release (Intracellular) ER->Ca_Release Efflux Ca_Release->PKC NMDA NMDA Receptor Potentiation Ca_Release->NMDA Signaling PKC->NMDA Phosphorylation

Caption: BMT-145027 acts as a PAM, amplifying the Gq-signaling cascade, leading to increased intracellular Calcium and NMDA receptor potentiation.[1]

Operational Protocols

Protocol A: Safe Solubilization (Stock Solution Preparation)[1]

Objective: Create a 10 mM stock solution in DMSO.

  • Preparation:

    • Calculate the required volume of DMSO.[1]

    • Formula: Volume (µL) = [Mass (mg) / MW (438.84)] × 100,000.[1]

    • Equip PPE: Double nitrile gloves, lab coat, safety glasses.[1]

  • Environment:

    • Place the vial of BMT-145027 inside the fume hood.[1]

    • Static Control: Use an anti-static gun or wipe on the vial if the powder appears static-charged (common with hydrophobic small molecules).[1]

  • Solvent Addition:

    • Add the calculated DMSO volume directly to the product vial (if capacity allows) to minimize transfer losses.[1]

    • Technique Tip: Add solvent slowly down the side of the vial to wash down powder adhering to the glass.[1]

  • Dissolution:

    • Vortex for 30-60 seconds.

    • If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1]

    • Verification: Inspect visually.[1][2][3] The solution should be optically clear.

  • Aliquot & Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for months) or -80°C (stable for years).

Protocol B: Spill Cleanup & Disposal

Minor Spill (< 10 mg or < 5 mL solution):

  • Alert: Notify nearby personnel.

  • PPE: Ensure double gloves and respiratory protection are worn.[1]

  • Containment:

    • Solid: Cover with a wet paper towel (dampened with water) to prevent dust generation, then wipe up.[1]

    • Solution: Cover with absorbent pads.[1]

  • Decontamination: Clean the surface with 70% Ethanol followed by a detergent wash.[1]

  • Disposal: Place all waste materials into a Hazardous Chemical Waste container. Do not use general trash. Label as "Contains Neuroactive Compound & DMSO".[1]

References

  • Ace Therapeutics. (n.d.).[1] BMT-145027 Product Information. Retrieved from [Link][1]

  • DC Chemicals. (n.d.).[1] BMT-145027 Datasheet and Storage Stability. Retrieved from [Link][1][4]

  • Patsnap Synapse. (n.d.).[1] BMT-145027 Drug Targets and Indications. Retrieved from [Link][1]

Sources

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BMT-145027

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.